2,5-Dimethylcelecoxib
Description
non-COX-2 inhibitory structural analog of celecoxi
Structure
3D Structure
Properties
IUPAC Name |
4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFOSUUWGCDXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196614 | |
| Record name | 2,5-Dimethylcelecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457639-26-8 | |
| Record name | 2,5-Dimethylcelecoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457639268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylcelecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Unconventional Path: A Technical Guide to the COX-2 Independent Mechanisms of 2,5-Dimethylcelecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylcelecoxib (DMC), a close structural analog of the selective COX-2 inhibitor celecoxib, has emerged as a compelling anti-cancer agent with a distinct mechanistic profile. Unlike its parent compound, DMC lacks COX-2 inhibitory activity, thereby circumventing the cardiovascular side effects associated with long-term COX-2 inhibition.[1][2][3] This unique characteristic has spurred intensive research into its COX-2 independent pathways, revealing a multi-pronged attack on cancer cell proliferation and survival. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core COX-2 Independent Mechanisms of Action
DMC exerts its anti-tumor effects through several interconnected pathways, primarily revolving around the induction of cellular stress and the disruption of key survival signaling cascades.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A primary and potent mechanism of DMC is the induction of the Endoplasmic Reticulum (ER) Stress Response (ESR).[4][5][6] DMC triggers an increase in intracellular free calcium levels, leading to ER stress.[4][6][7] This is characterized by the activation of key ER stress-associated proteins:
-
GRP78/BiP: An ER chaperone protein that is upregulated as a protective response. However, sustained stress can be cytotoxic.[4][8]
-
CHOP/GADD153: A pro-apoptotic transcription factor induced by persistent ER stress.[4][5][8]
-
Caspase-4: An ER-resident caspase that, upon activation, initiates the apoptotic cascade.[4][5][8]
The induction of ER stress by DMC has been shown to be more potent than that of celecoxib and is not observed with other coxibs or traditional NSAIDs at comparable concentrations.[4][5]
Induction of Apoptosis
DMC is a potent inducer of apoptosis in a variety of cancer cell lines.[1][9][10] This programmed cell death is initiated through multiple avenues:
-
ER Stress-Mediated Apoptosis: As described above, the activation of caspase-4 during ER stress is a key trigger for apoptosis.[4][5]
-
ROS/JNK Signaling Axis: DMC induces the generation of Reactive Oxygen Species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[9][10]
-
Modulation of Apoptotic Proteins: DMC treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Survivin.[9][10] This is accompanied by the cleavage and activation of executioner caspases like caspase-3 and PARP.[8][9][10]
Autophagy Induction
In addition to apoptosis, DMC can induce autophagic cell death.[9][10] Autophagy is a catabolic process involving the degradation of cellular components. While it can be a survival mechanism, excessive autophagy can lead to cell death. The induction of autophagy by DMC is also linked to the ROS/JNK signaling axis.[9][10]
Cell Cycle Arrest
DMC effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S transition.[1][11][12] This is achieved through the modulation of key cell cycle regulatory proteins:
-
Downregulation of Cyclins: DMC treatment leads to a decrease in the expression of cyclin A and cyclin B.[3]
-
Upregulation of Cyclin-Dependent Kinase Inhibitors: An increase in the expression of p21 and p27 has been observed.[1][13]
-
Suppression of c-Myc: DMC downregulates the expression of the c-Myc oncoprotein, a key driver of cell cycle progression.[1]
Inhibition of Pro-Survival Signaling Pathways
DMC interferes with critical signaling pathways that promote cancer cell growth and survival.
-
PDK1/Akt Signaling Pathway: DMC has been shown to inhibit the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt signaling pathway.[14][15] This pathway is a central regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway contributes significantly to the apoptotic and anti-proliferative effects of DMC.
-
Wnt/β-catenin Signaling Pathway: DMC can suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers.[16][17][18][19] This suppression leads to a decrease in the expression of Wnt target genes that promote cell proliferation, such as cyclin D1 and survivin.[19]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound.
| Cell Line | Cancer Type | IC50 Value (µM) at 48h | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | ~43.71 | [10] |
| CNE-2R | Nasopharyngeal Carcinoma | ~49.24 | [10] |
| LN229 | Glioblastoma | Dose-dependent inhibition | [11][12] |
| A172 | Glioblastoma | Dose-dependent inhibition | [11][12] |
| U251 | Glioblastoma | Dose-dependent inhibition | [11][12] |
| U87MG | Glioblastoma | Dose-dependent inhibition | [11][12] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Treatment | Observation | Reference |
| U251 | 60 µmol/L DMC | Increased expression of GRP78, CHOP, and cleaved caspase-4. | [4] |
| Various | 30 and 50 µmol/L DMC for 48h | Potent induction of CHOP protein levels. | [4] |
| CNE-2 | 20 and 40 µM DMC for 48h | Increased cleaved-PARP, cleaved-caspase-3, and Bax; Decreased Bcl-2. | [9][10] |
| U87MG, T98G | 10 nmol/L bortezomib + 35 µmol/L DMC for 24h | Enhanced expression of GRP78, CHOP, cleaved caspases-3, -4, -7, -9, and cleaved PARP. | [8] |
| U937 | DMC treatment | Downregulation of Mcl-1, c-Myc, and cyclin D1; Upregulation of p27. | [1] |
| LN229 | DMC treatment | Increased P21, cleaved caspase 3, and cleaved PARP-1; Decreased phosphorylation of Akt and expression of CIP2A. | [11][12] |
Table 2: Effect of this compound on Key Protein Expression Levels.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature concerning the COX-2 independent effects of DMC.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., CNE-2, CNE-2R) at an appropriate density in 48-well plates and culture overnight.
-
Treat the cells with various concentrations of DMC (or 0.1% DMSO as a control) for 24, 48, or 72 hours.
-
After the treatment period, add 25 µL of 0.5 mg/mL MTT solution to each well and incubate for 2 hours at 37°C.
-
Remove the medium and add 360 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the optical density at 490 nm using a microplate reader.[10]
Western Blot Analysis
-
Treat cells with DMC at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., GRP78, CHOP, caspase-4, cleaved-PARP, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][8][9][10]
Apoptosis Analysis (Annexin V-PE/7-AAD Staining)
-
Treat cells with DMC for the indicated time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-PE and 7-AAD staining solution to the cells according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[9][10]
Cell Cycle Analysis
-
Treat cells with DMC for the desired duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.[11][12]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
This compound represents a promising avenue for cancer therapy due to its potent anti-tumor activities that are independent of COX-2 inhibition. Its ability to simultaneously induce multiple forms of cellular stress—including ER stress, oxidative stress, and metabolic disruption—while also inhibiting key pro-survival signaling pathways, underscores its potential as a multi-targeted therapeutic agent. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a solid foundation for further research and development of DMC and its analogs as next-generation cancer therapeutics. The lack of COX-2 inhibition not only mitigates the risk of cardiovascular side effects but also positions DMC as a valuable tool for investigating the complex, non-COX-2-mediated anti-cancer effects of the broader class of celecoxib derivatives. Further exploration of these pathways will undoubtedly unveil new therapeutic strategies and targets for a wide range of malignancies.
References
- 1. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Aggravated endoplasmic reticulum stress as a basis for enhanced glioblastoma cell killing by bortezomib in combination with celecoxib or its non-coxib analogue, 2,5-dimethyl-celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - Figure f5 | Aging [aging-us.com]
- 10. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - ProQuest [proquest.com]
- 13. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib [mdpi.com]
- 14. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2,5-Dimethylcelecoxib: A COX-2-Independent Approach to Cancer Therapy and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylcelecoxib (DMC) is a close structural analog of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. A critical distinction, however, lies in its mechanism of action; DMC is specifically engineered to lack COX-2 inhibitory function (IC50 > 100 µM)[1][2][3][4][5][6][7]. This unique characteristic makes it an invaluable tool for elucidating the COX-2-independent effects of celecoxib and has positioned it as a promising therapeutic agent in its own right, particularly in oncology. Research has demonstrated that many of the anticancer effects of celecoxib are independent of COX-2 inhibition, and DMC allows for the exploration of these alternative pathways without the cardiovascular side effects associated with long-term COX-2 inhibition[1][2][8][9]. This guide provides a comprehensive overview of the known biological activities of DMC, focusing on its impact on key signaling pathways, supported by quantitative data and detailed experimental methodologies.
Quantitative Data on Biological Activity
The biological efficacy of this compound has been quantified across various in vitro and in vivo models. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line(s) | Endpoint | Result (IC50) | Reference |
| COX-2 Inhibition | - | Enzyme Inhibition | > 100 µM | [4] |
| mPGES-1 Inhibition | HeLa | Enzyme Inhibition | 15.6 µM | [4] |
| PGE₂ Production | HeLa | Prostaglandin Reduction | 0.64 µM | [4] |
| PGE₂ Production | A549 | Prostaglandin Reduction | 0.83 µM | [4] |
| PGE₂ Production | HCA-7 | Prostaglandin Reduction | 3.08 µM | [4] |
| Cell Viability (MTT) | CNE-2 (Nasopharyngeal Carcinoma) | Proliferation Inhibition (48h) | 43.71 µM | [10] |
| Cell Viability (MTT) | CNE-2R (Nasopharyngeal Carcinoma) | Proliferation Inhibition (48h) | 49.24 µM | [10] |
| Antiproliferative Assay | HCT-116 (Colon Cancer) | Proliferation Inhibition | ~12-16 µg/mL | [9] |
| Antiproliferative Assay | DLD-1 (Colon Cancer) | Proliferation Inhibition | ~12-16 µg/mL | [9] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Condition | Dosage | Key Finding | Reference |
| Mutyh-/- Mice | Intestinal Carcinoma | 100 mg/kg (oral) | Reduced number and size of carcinomas. | [11] |
| C57BL/6J Mice | Pharmacokinetics | 100 mg/kg (oral) | Max serum concentration (Cmax) of 110.7 ± 14.3 µg/mL reached in 1 hour. | [9] |
| Mouse Model | Inherited Dilated Cardiomyopathy | 100 mg/kg/day (4 weeks) | Improved survival rate from 45% (vehicle) to 70%. | [12] |
Core Mechanisms of Action and Signaling Pathways
DMC exerts its biological effects through the modulation of several key cellular signaling pathways, independent of COX-2.
Inhibition of PDK1/Akt Signaling
A primary mechanism of DMC is the inhibition of the 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1)/Akt signaling cascade[12][13][14]. This pathway is crucial for cell survival, proliferation, and growth. By targeting this axis, DMC can induce anti-proliferative and pro-apoptotic effects. In models of inherited dilated cardiomyopathy, DMC's inhibition of Akt and subsequent downstream targets like glycogen synthase kinase-3β (GSK-3β) and the mammalian target of rapamycin (mTOR) prevents adverse cardiac remodeling and improves survival rates[12][14].
Suppression of Wnt/β-catenin Signaling
In the context of intestinal and glioblastoma cancers, DMC has been shown to suppress the Wnt/β-catenin signaling pathway[8][9][15][16]. This is achieved by promoting the degradation of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in this pathway[8][9][11]. The resulting downregulation of Wnt target genes, such as cyclin D1 and survivin, leads to decreased cancer cell proliferation[8][9].
Induction of Apoptosis and Cell Cycle Arrest
DMC is a potent inducer of apoptosis and cell cycle arrest in a variety of cancer cell lines, including leukemia, glioblastoma, and nasopharyngeal carcinoma[1][2][3][10][17]. This is accomplished through multiple mechanisms:
-
Modulation of Apoptotic Proteins: DMC downregulates anti-apoptotic proteins like Mcl-1 and survivin while increasing levels of cleaved (active) caspase-3 and PARP-1[1][2][3][10].
-
Endoplasmic Reticulum (ER) Stress: The compound induces ER stress, a state that can trigger apoptosis when cellular damage is irreparable[1][5][6].
-
ROS/JNK Axis Activation: In nasopharyngeal carcinoma, DMC induces apoptosis and autophagy through the activation of the reactive oxygen species (ROS)/JNK signaling axis[10][17].
-
Cell Cycle Inhibition: DMC causes cell cycle arrest, often at the G1/S transition, by downregulating key proteins like c-Myc and cyclin D1 and upregulating cell cycle inhibitors such as p21 and p27[1][3][11].
Anti-Angiogenic Activity
DMC exhibits significant anti-angiogenic properties by directly targeting the tumor vasculature[5][6]. It is cytotoxic to tumor-associated brain endothelial cells (TuBECs), an effect mediated by the induction of ER stress, while leaving quiescent endothelial cells largely unharmed[5][6]. Furthermore, DMC suppresses the proliferation and migration of TuBECs and reduces the secretion of the pro-angiogenic factor endothelin-1[5][6]. In vivo studies confirm these findings, showing that DMC treatment of glioma xenografts leads to a pronounced reduction in microvessel density[5][6].
Other Reported Activities
-
CIP2A/PP2A/Akt Axis: In glioblastoma, DMC inhibits the cancerous inhibitor of protein phosphatase 2A (CIP2A), leading to PP2A activation and subsequent dephosphorylation and inactivation of Akt[3].
-
mPGES-1 Inhibition: DMC inhibits microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the production of inflammatory prostaglandin E₂[4][18].
-
Immune Modulation: In hepatocellular carcinoma, DMC was found to alleviate NK and T-cell exhaustion by modulating the gastrointestinal microbiota and activating the AMPK-mTOR axis[18].
Detailed Experimental Protocols
The following sections describe standard methodologies used to evaluate the biological activity of this compound.
Experimental Workflow: Cell Viability and Apoptosis Assessment
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiangiogenic activities of 2,5-dimethyl-celecoxib on the tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Celecoxib and 2,5-dimethyl-celecoxib prevent cardiac remodeling inhibiting Akt-mediated signal transduction in an inherited dilated cardiomyopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 14. researchgate.net [researchgate.net]
- 15. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells | Semantic Scholar [semanticscholar.org]
- 18. This compound alleviated NK and T-cell exhaustion in hepatocellular carcinoma via the gastrointestinal microbiota-AMPK-mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Dimethylcelecoxib: A Technical Guide to a Non-COX-2 Inhibitory Celecoxib Analog
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
2,5-Dimethylcelecoxib (DMC) is a structural analog of the widely-known selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. Unlike its parent compound, DMC does not inhibit COX-2, a characteristic that has garnered significant interest in its potential as an anti-cancer agent.[1] This distinction is crucial, as the therapeutic use of selective COX-2 inhibitors has been associated with cardiovascular side effects, potentially linked to their mechanism of action.[2] The anti-tumor properties of DMC, which are independent of COX-2 inhibition, suggest a different and potentially safer mechanism of action for cancer therapy.[1][2]
This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, presenting quantitative data on its efficacy, detailing experimental protocols for its characterization, and visualizing its effects on key signaling pathways.
Mechanism of Action: Beyond COX-2 Inhibition
The anti-cancer effects of this compound are multifaceted and stem from its ability to modulate several key cellular signaling pathways, independent of COX-2.
Wnt/β-catenin Signaling Pathway
DMC has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.[3][4] In colon cancer cells, DMC induces the degradation of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in the Wnt pathway.[3] This leads to a downstream reduction in the expression of Wnt target genes, such as cyclin D1 and survivin, which are involved in cell proliferation and survival.[3]
Reactive Oxygen Species (ROS)/c-Jun N-terminal Kinase (JNK) Pathway
In nasopharyngeal carcinoma cells, DMC has been demonstrated to induce apoptosis and autophagy through the activation of the ROS/JNK signaling axis.[5][6] Treatment with DMC leads to an increase in intracellular ROS levels, which in turn activates JNK. This activation is a key step in the subsequent induction of programmed cell death.[5][6]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: Comparison of IC50 Values for this compound and Celecoxib
| Cell Line | Cancer Type | This compound IC50 (µM) | Celecoxib IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | ~50 | ~100 | [3] |
| CNE-2 | Nasopharyngeal Carcinoma | ~40 (48h) | Not Reported | [5] |
| CNE-2R | Nasopharyngeal Carcinoma | ~40 (48h) | Not Reported | [5] |
| T98G | Glioblastoma | Not explicitly stated, but effective | Not explicitly stated, but effective | [4] |
| U87MG | Glioblastoma | Not explicitly stated, but effective | Not explicitly stated, but effective | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.[5][8][9][10]
Materials:
-
Cancer cell line of interest
-
96-well culture plates
-
Culture medium
-
This compound (DMC)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of DMC in culture medium. The final concentration of DMSO should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with the medium containing different concentrations of DMC. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 490 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Western Blot
This protocol is used to detect the expression of key apoptosis-related proteins following treatment with this compound.[5][11][12][13]
Materials:
-
Cancer cell line of interest
-
This compound (DMC)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with DMC for the desired time. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using an imaging system.
Synthesis of this compound
The synthesis of this compound can be achieved through a condensation reaction similar to the synthesis of celecoxib.[14][15][16][17][18]
General Procedure:
-
Claisen Condensation: 2,5-Dimethylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base, such as sodium methoxide, in a suitable solvent like toluene. This reaction forms the β-diketone intermediate, 1-(2,5-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione.
-
Cyclization: The intermediate is then condensed with 4-hydrazinobenzenesulfonamide hydrochloride in a solvent such as ethanol. This cyclization reaction forms the pyrazole ring of this compound.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethyl acetate-hexane.
Conclusion
This compound represents a promising celecoxib analog with potent anti-cancer activity that is independent of COX-2 inhibition. Its ability to modulate key signaling pathways, such as Wnt/β-catenin and ROS/JNK, provides a strong rationale for its further investigation as a therapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full potential of this intriguing compound.
References
- 1. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad.com [bio-rad.com]
- 14. zenodo.org [zenodo.org]
- 15. CN104177294A - Preparation method of celecoxib - Google Patents [patents.google.com]
- 16. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 17. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 18. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Tumor Properties of 2,5-Dimethylcelecoxib (DMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylcelecoxib (DMC) is a structural analog of the selective COX-2 inhibitor, celecoxib.[1][2] Unlike its parent compound, DMC lacks the ability to inhibit cyclooxygenase-2 (COX-2), an activity linked to adverse cardiovascular events.[3][4] Despite this, DMC retains and in some cases exhibits more potent anti-tumor properties than celecoxib, positioning it as a promising therapeutic candidate.[2][4] Its anti-cancer effects are exerted through multiple COX-2-independent mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways.[1][4][5] This document provides an in-depth overview of the anti-tumor properties of DMC, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanisms of Action
DMC's anti-neoplastic activity stems from its ability to modulate multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of the Wnt/β-catenin Signaling Pathway
In intestinal cancers, a primary mechanism of DMC is the suppression of the Wnt/β-catenin signaling pathway.[3][6] DMC promotes the degradation of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in this pathway.[3][4] This leads to the reduced expression of critical downstream target genes like cyclin D1 and survivin, which are involved in cell proliferation and apoptosis inhibition, respectively.[3][6] This action has been demonstrated to be as potent as that of celecoxib.[3]
References
- 1. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-Dimethylcelecoxib (DMC): A Technical Guide to its Apoptotic Induction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylcelecoxib (DMC) is a structural analog of the COX-2 inhibitor celecoxib that, critically, lacks COX-2 inhibitory activity.[1][2] This distinction minimizes the risk of cardiovascular side effects associated with traditional COX-2 inhibitors, positioning DMC as a promising alternative for anticancer therapy.[1] Extensive research reveals that DMC's potent antitumor effects stem from its ability to induce apoptosis in a wide array of cancer cells through multiple, COX-2-independent signaling pathways.[3][4] This guide provides a detailed examination of the core molecular mechanisms, summarizes key quantitative data, outlines experimental protocols used in its study, and visualizes the complex signaling cascades involved in DMC-induced apoptosis.
Core Mechanisms of DMC-Induced Apoptosis
DMC triggers programmed cell death by engaging several interconnected signaling pathways. The principal mechanisms identified are the induction of Endoplasmic Reticulum (ER) Stress, inhibition of the pro-survival Akt signaling pathway, and activation of the ROS/JNK axis.
Endoplasmic Reticulum (ER) Stress Pathway
A primary mechanism of DMC's action is the potent induction of the ER stress response.[2][5] DMC elevates intracellular free calcium levels, which triggers ER stress.[5] This leads to the activation of key proteins in the Unfolded Protein Response (UPR), including the chaperone GRP78/BiP and the pro-apoptotic transcription factor CHOP/GADD153.[2][5] Ultimately, this cascade activates caspase-4, an ER stress-specific initiator caspase, which subsequently activates the executioner caspases, leading to apoptosis.[2][5] Knockdown of the protective GRP78 sensitizes tumor cells to DMC, while inhibiting caspase-4 prevents DMC-induced apoptosis, confirming the critical role of this pathway.[5]
Inhibition of the CIP2A/PP2A/Akt Signaling Axis
DMC effectively suppresses the pro-survival Akt signaling pathway in cancer cells, particularly in glioblastoma.[6][7] The mechanism involves the downregulation of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[6] CIP2A normally inhibits the tumor-suppressing activity of Protein Phosphatase 2A (PP2A). By suppressing CIP2A, DMC allows PP2A to become active and dephosphorylate Akt, thereby inactivating it.[6] The inhibition of Akt signaling leads to cell cycle arrest and the induction of apoptosis, marked by an increase in cleaved caspase-3 and cleaved PARP-1.[6][7] Furthermore, inactivated Akt can no longer suppress pro-apoptotic proteins like Bad or upregulate anti-apoptotic proteins like Mcl-1, tipping the cellular balance towards death.[1][8]
Activation of the ROS/JNK Axis
In nasopharyngeal carcinoma (NPC) cells, DMC has been shown to induce both apoptosis and autophagy through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][9] The accumulation of ROS acts as a stress signal that activates JNK.[9] Activated JNK then promotes apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio, and by downregulating survival proteins like Survivin.[3] The induction of apoptosis via this pathway can be attenuated by treatment with a ROS scavenger (N-acetyl cysteine) or a JNK inhibitor (SP600125), confirming the pathway's significance.[9]
Quantitative Data Presentation
The cytotoxic and pro-apoptotic effects of DMC have been quantified across various cancer cell lines. The data below summarizes key findings regarding its potency and efficacy.
| Cell Line | Parameter | Concentration(s) | Treatment Time | Result | Reference |
| CNE-2 (Nasopharyngeal Carcinoma) | IC50 | ~43.71 µM | 48 h | Dose-dependent decrease in cell viability. | [3] |
| CNE-2R (Radioresistant NPC) | IC50 | ~49.24 µM | 48 h | Dose-dependent decrease in cell viability. | [3] |
| CNE-2 & CNE-2R | Apoptosis | 20 & 40 µM | 48 h | Significant increase in Annexin V-PE positive cells. | [3] |
| U251 (Glioblastoma) | Apoptosis (TUNEL) | 30 & 50 µM | 48 h | Substantially increased percentage of apoptotic cells. | [5] |
| U251 | Cell Survival (Colony Forming) | 30 & 50 µM | 48 h | Greatly reduced survival in colony-forming assays. | [5] |
| LN229, A172, U251, U87MG (Glioblastoma) | Proliferation | 0-100 µM | 24 & 48 h | Dose-dependent inhibition of growth and proliferation. | [6] |
| HCT-116 (Colon Cancer) | Caspase-3 Activity | 50 µM | 12 h | Significant elevation of caspase-3 activity. | [10] |
| Multiple Leukemia Lines (U937, Jurkat, etc.) | Apoptosis | Not specified | Not specified | More efficient induction of apoptosis compared to celecoxib. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the pro-apoptotic effects of DMC.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., CNE-2, HCT-116) in 48- or 96-well plates at a density of 3.0 × 10³ to 8.0 × 10³ cells per well and culture overnight.[3][5]
-
Treatment: Treat cells with various concentrations of DMC (e.g., 0-100 µM) dissolved in DMSO. A control group should receive an equivalent volume of DMSO (typically 0.1%). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[3]
-
MTT Incubation: After treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[3]
-
Data Acquisition: Measure the optical density (absorbance) at a wavelength of 490 nm or 570 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to the control group.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 50-60% confluency. Treat with the desired concentrations of DMC for the specified time (e.g., 48 hours).[3]
-
Cell Harvesting: After incubation, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V conjugated to a fluorophore (e.g., PE, Alexa Fluor 488) and a viability stain like Propidium Iodide (PI) or 7-AAD, according to the manufacturer's kit instructions (e.g., Annexin V-PE Apoptosis Detection Kit).[3][11]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur).[3] Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Cell Lysis: After treatment with DMC, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., GRP78, CHOP, cleaved caspase-3, PARP, p-Akt, total Akt, β-actin) overnight at 4°C.[3][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Conclusion
This compound stands out as a compelling anticancer agent that induces apoptosis through a multi-pronged, COX-2-independent mechanism. Its ability to simultaneously trigger ER stress, inhibit the powerful Akt survival pathway, and generate ROS to activate JNK signaling makes it a robust inducer of cell death in various malignancies, including glioblastoma and nasopharyngeal carcinoma.[3][5][6] The data presented herein underscore its efficacy and provide a foundation for its continued investigation. The detailed protocols offer a guide for researchers aiming to explore its therapeutic potential further. As a non-coxib analogue of celecoxib, DMC holds promise for circumventing the adverse effects of its parent compound, making it a strong candidate for future drug development initiatives in oncology.
References
- 1. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - ProQuest [proquest.com]
- 7. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of anti-apoptotic Bcl-2 family members Mcl-1, Bcl-2, and Bcl-xL on celecoxib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers Publishing Partnerships | Synergistic combination of cannabidiol and celecoxib or this compound exerts oxidative stress-mediated cytotoxicity and mitigates glioblastoma invasiveness [frontierspartnerships.org]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the CIP2A/PP2A/Akt Signaling Axis in Response to 2,5-Dimethylcelecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the molecular interactions within the CIP2A/PP2A/Akt signaling axis, with a specific focus on the effects of the non-cyclooxygenase-2 (COX-2) inhibitory celecoxib analog, 2,5-Dimethylcelecoxib (DMC). Cancerous inhibitor of protein phosphatase 2A (CIP2A) is an oncoprotein that is overexpressed in numerous human cancers.[1][2] It functions by inhibiting the tumor-suppressing activity of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase.[3][4] This inhibition leads to the sustained phosphorylation and activation of pro-survival proteins, most notably the kinase Akt.[3][5] The CIP2A/PP2A/Akt signaling cascade is a critical pathway in promoting cell proliferation, survival, and resistance to therapy.[6][7]
This compound has emerged as a promising anti-tumor agent that exerts its effects independently of COX-2 inhibition.[6][8] Research has demonstrated that DMC can effectively suppress the CIP2A/PP2A/Akt signaling axis, leading to cell cycle arrest and apoptosis in cancer cells, particularly in glioblastoma.[6][9] This guide will detail the mechanism of action, provide quantitative data on its efficacy, outline detailed experimental protocols for studying this pathway, and present visual diagrams of the key signaling and experimental workflows.
Mechanism of Action: DMC and the CIP2A/PP2A/Akt Axis
This compound's primary mechanism in this context is the suppression of CIP2A expression.[6] The reduction in CIP2A levels relieves the inhibition of PP2A. The now-active PP2A can dephosphorylate its downstream targets, including the serine/threonine kinase Akt at serine 473 (p-Akt S473).[3][6] Dephosphorylation inactivates Akt, leading to the inhibition of its downstream pro-proliferative and anti-apoptotic signaling pathways.[6] This ultimately results in decreased cancer cell growth, cell cycle arrest, and the induction of apoptosis.[6][9]
Quantitative Data
The following tables summarize the quantitative effects of this compound on glioblastoma cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (hours) | Assay Method |
| A-172 | 41 ± 7.11 | Not Specified | MTT Assay[3] |
| T98G | 49 ± 1.34 | Not Specified | MTT Assay[3] |
| U-138 MG | 74 ± 0.99 | Not Specified | MTT Assay[3] |
| LN229 | Dose-dependent inhibition (P < 0.001) | Not Specified | Not Specified[6] |
| U251 | Dose-dependent inhibition (P < 0.001) | Not Specified | Not Specified[6] |
| U87MG | Dose-dependent inhibition (P < 0.001) | Not Specified | Not Specified[6] |
Table 2: Effect of this compound on Protein Expression and Cell Cycle in Glioblastoma Cells
| Cell Line | Treatment | Effect on CIP2A Expression | Effect on p-Akt (S473) Expression | Effect on Cell Cycle |
| Glioblastoma Cells (unspecified) | Time-dependent DMC treatment | Suppression | Reduction | Arrest[6][9] |
| CIP2A Overexpression Group | DMC Treatment | Reversed DMC-induced effects | Reversed DMC-induced effects | Reversed DMC-induced effects[6][9] |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human glioblastoma cell lines (e.g., A-172, T98G, U-138 MG, LN229) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound (DMC) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
Western Blot Analysis
This protocol is for assessing the protein levels of CIP2A, PP2A, Akt, and phospho-Akt (S473).
-
Cell Lysis:
-
After treatment with DMC, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CIP2A, PP2A, Akt, p-Akt (S473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
PP2A Activity Assay
This assay measures the enzymatic activity of PP2A.
-
Immunoprecipitation:
-
Incubate cell lysates (approximately 50 µg of protein) with an anti-PP2A antibody and protein A/G-agarose beads for 2 hours at 4°C to immunoprecipitate PP2A.
-
Wash the beads extensively with lysis buffer, followed by a wash with a serine/threonine assay buffer.
-
-
Phosphatase Reaction:
-
Resuspend the beads in the assay buffer containing a synthetic phosphopeptide substrate.
-
Incubate at 30°C for a specified time (e.g., 30 minutes) to allow for dephosphorylation of the substrate by the active PP2A.
-
-
Detection:
-
Terminate the reaction and measure the amount of free phosphate released using a malachite green-based detection solution.
-
Normalize the phosphatase activity to the total amount of immunoprecipitated PP2A catalytic subunit, as determined by Western blot.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Harvest cells treated with DMC by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Co-Immunoprecipitation (Co-IP) for Akt-PP2A Interaction
This protocol is to determine if CIP2A modulation by DMC affects the interaction between Akt and PP2A.
-
Cell Lysis: Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-Akt antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Detection:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Akt and the PP2A catalytic subunit.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposed Drugs Celecoxib and Fmoc-L-Leucine Alone and in Combination as Temozolomide-Resistant Antiglioma Agents—Comparative Studies on Normal and Immortalized Cell Lines, and on C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Phosphatase Type 1 and Type 2A Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Effects of 2,5-Dimethylcelecoxib on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of 2,5-Dimethylcelecoxib (DMC), a non-cyclooxygenase-2 (COX-2) inhibitory analog of celecoxib, on cell cycle progression in cancer cells. DMC has emerged as a promising anti-tumor agent due to its ability to induce cell cycle arrest and apoptosis through various signaling pathways, independent of COX-2 inhibition.[1][2] This document details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved signaling pathways.
Core Concepts: DMC's Impact on the Cell Cycle
DMC has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest at different phases, primarily the G1/S transition and the G2/M phase.[1][2][3][4] The specific phase of arrest appears to be cell-type dependent. This inhibition is orchestrated through the modulation of key cell cycle regulatory proteins and signaling pathways.
G1/S Phase Arrest
In several cancer cell lines, including human leukemia (U937) and glioblastoma, DMC treatment leads to an accumulation of cells in the G1 phase and a reduction in the S phase population, indicating a blockade at the G1/S transition.[1][2][3] This arrest is associated with:
-
Downregulation of Cyclin D1 and c-Myc: These are critical proteins for G1 progression. Their suppression by DMC prevents the cell from passing the restriction point.[1][2]
-
Upregulation of p21 and p27: These are cyclin-dependent kinase (CDK) inhibitors. Their increased expression leads to the inhibition of CDK2 and CDK4/6, which are essential for the G1/S transition.[1][2][3]
G2/M Phase Arrest
In other cancer cell types, such as MDA-MB-231 breast cancer cells, DMC has been observed to cause a halt in the cell cycle at the G2/M phase.[4] This is often associated with the disruption of mitotic machinery.
Induction of Apoptosis
Beyond cell cycle arrest, DMC is a potent inducer of apoptosis.[1][2][3] This is often observed as an increase in the sub-G0/G1 population in flow cytometry analysis. The apoptotic effects of DMC are linked to:
-
Downregulation of Mcl-1 and Survivin: These are anti-apoptotic proteins. Their reduction promotes programmed cell death.[1][2]
-
Activation of Caspases: DMC treatment leads to increased levels of cleaved caspase-3 and cleaved PARP-1, which are key executioners of apoptosis.[3]
Signaling Pathways Modulated by DMC
DMC exerts its effects on the cell cycle by influencing several critical signaling pathways.
CIP2A/PP2A/Akt Signaling Axis
In glioblastoma cells, DMC has been shown to suppress the CIP2A/PP2A/Akt signaling pathway.[3][5] By inhibiting the oncoprotein CIP2A, DMC leads to the activation of the tumor suppressor PP2A, which in turn dephosphorylates and inactivates the pro-proliferative kinase Akt.[3] This inactivation of Akt contributes to the observed cell cycle arrest and apoptosis.
Caption: DMC-mediated inhibition of the CIP2A/PP2A/Akt pathway.
Wnt/β-catenin Signaling Pathway
DMC has also been found to inhibit the Wnt/β-catenin signaling pathway.[6][7][8] This pathway is crucial for the expression of several genes involved in cell proliferation, including CCND1 (encoding Cyclin D1) and BIRC5 (encoding Survivin). By suppressing this pathway, DMC effectively reduces the levels of these key cell cycle and survival proteins.[7][8][9]
Caption: Inhibition of the Wnt/β-catenin pathway by DMC.
Quantitative Data Summary
The following tables summarize the quantitative effects of DMC on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of DMC in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| U937 | Leukemia | ~25 | 48 | [1] |
| Jurkat | Leukemia | ~30 | 48 | [1] |
| LN229 | Glioblastoma | ~40 | 48 | [3][5] |
| A172 | Glioblastoma | ~50 | 48 | [3][5] |
| U251 | Glioblastoma | ~45 | 48 | [3][5] |
| U87MG | Glioblastoma | ~60 | 48 | [3][5] |
| HCT-116 | Colon Cancer | ~50 | 24 | [7] |
| MDA-MB-231 | Breast Cancer | 34.95 ± 1.17 | Not Specified | [4] |
Table 2: Effects of DMC on Cell Cycle Distribution
| Cell Line | DMC Conc. (µM) | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 | Reference |
| U937 | 25 | Increased | Decreased | No significant change | Increased | [1][2] |
| GBM 8401 | 20 | Increased | Not specified | Not specified | Increased | [10] |
| MDA-MB-231 | Not Specified | Not specified | Not specified | Increased | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of DMC's effects. The following are standard protocols that can be adapted for this purpose.
Cell Culture and Drug Treatment
-
Cell Lines: Obtain the desired cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
DMC Preparation: Dissolve DMC in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Store at -20°C.
-
Treatment: Seed cells at an appropriate density and allow them to attach overnight. The following day, treat the cells with various concentrations of DMC. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1%.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing DNA content using propidium iodide (PI) staining.
-
Harvesting: After DMC treatment for the desired duration, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blotting for Cell Cycle Proteins
This protocol allows for the detection of changes in the expression levels of key cell cycle regulatory proteins.
-
Protein Extraction:
-
After DMC treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, p21, p27, Akt, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell models. Its ability to induce cell cycle arrest, primarily at the G1/S or G2/M phases, is mediated through the modulation of key regulatory proteins and signaling pathways, including the CIP2A/PP2A/Akt and Wnt/β-catenin axes. The lack of COX-2 inhibitory activity makes DMC an attractive candidate for further investigation in cancer therapy. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - ProQuest [proquest.com]
- 6. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,5-Dimethylcelecoxib: A Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylcelecoxib (DMC) is a structurally modified analog of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. Developed to circumvent the cardiovascular risks associated with COX-2 inhibition, DMC is devoid of COX-2 inhibitory activity. Despite this, it retains and in some cases exceeds the potent anti-neoplastic properties of its parent compound. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanisms of action of this compound. It details its activity against various cancer types through COX-2 independent pathways, including the inhibition of the Wnt/β-catenin signaling cascade, induction of endoplasmic reticulum stress, and modulation of the ROS/JNK and AMPK-mTOR axes. This document consolidates key quantitative data, provides detailed experimental protocols for its study, and visualizes its complex biological interactions, offering a critical resource for researchers in oncology and drug development.
Discovery and Rationale
The discovery of this compound was driven by the need to separate the anticancer effects of celecoxib from its COX-2 inhibitory function, which has been linked to adverse cardiovascular events.[1] Celecoxib's efficacy in cancer prevention and treatment was well-documented, but its mechanism was found to extend beyond simple COX-2 inhibition. This led to the hypothesis that a non-COX-2-inhibiting analog could retain antitumor properties without the associated liabilities.[2] DMC was synthesized by adding two methyl groups to the phenyl ring of celecoxib, a modification that sterically hinders its ability to bind to the COX-2 active site.[3] Subsequent studies confirmed that DMC lacks significant COX-2 inhibitory function (IC50 > 100 µM) but demonstrates potent, multi-pathway anticancer activity, validating its design rationale.[4][5]
Synthesis
The synthesis of this compound, or 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide, is achieved through a key condensation reaction. The process involves reacting a diketone intermediate with a hydrazine derivative.
A common synthetic route involves the Claisen condensation of 2',5'-dimethylacetophenone with ethyl trifluoroacetate to form the 1,3-diketone, 4,4,4-trifluoro-1-(2,5-dimethylphenyl)-butane-1,3-dione. This diketone is then cyclized by condensation with 4-sulfamoylphenylhydrazine in a suitable solvent like ethanol, which upon heating, yields the pyrazole core of this compound.[6]
Mechanism of Action
This compound exerts its anticancer effects through a variety of COX-2-independent mechanisms, targeting several key signaling pathways crucial for tumor growth and survival.
Inhibition of Wnt/β-Catenin Signaling
A primary mechanism of DMC's action is the suppression of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[7] DMC promotes the degradation of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in this pathway.[8] This leads to the downregulation of critical Wnt target genes responsible for cell proliferation and survival, such as cyclin D1 and survivin.[7] This effect has been demonstrated to be as potent as that of celecoxib.[8]
Induction of Apoptosis and Autophagy
DMC is a potent inducer of programmed cell death (apoptosis) and autophagy in a range of cancer cell lines, including leukemia, glioblastoma, and nasopharyngeal carcinoma.[9][10][11] This can be mediated through several interconnected pathways:
-
Endoplasmic Reticulum (ER) Stress: DMC can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis. This is particularly effective against tumor-associated endothelial cells.[12][13]
-
ROS/JNK Axis: In nasopharyngeal carcinoma cells, DMC has been shown to induce apoptosis and autophagy by activating the Reactive Oxygen Species (ROS)/c-Jun N-terminal kinase (JNK) signaling axis.[9]
-
Downregulation of Anti-Apoptotic Proteins: DMC treatment leads to a decrease in the expression of key survival proteins like Mcl-1 and survivin.[10][14]
Anti-Angiogenic Activity
DMC exhibits significant anti-angiogenic properties by directly targeting the tumor vasculature. It is cytotoxic to tumor-associated brain endothelial cells (TuBECs) while leaving quiescent endothelial cells largely unaffected.[12] DMC suppresses the proliferation and migration of TuBECs and inhibits the secretion of the potent vasoconstrictor and mitogen, endothelin-1.[13] In vivo studies have confirmed that DMC treatment leads to a pronounced reduction in microvessel density within tumors.[13]
Other Signaling Pathways
-
mPGES-1 Inhibition: DMC inhibits microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme for producing prostaglandin E2 (PGE2), a key inflammatory and cancer-promoting molecule.[3][4]
-
AMPK-mTOR Axis: In hepatocellular carcinoma, DMC has been found to alleviate T-cell exhaustion by modulating the AMPK-mTOR signaling pathway, suggesting an immunomodulatory role.[3]
Quantitative Data
The biological activity of this compound has been quantified in various assays, highlighting its potency and selectivity.
| Parameter | System/Cell Line | Value (IC50) | Reference |
| Enzyme Inhibition | |||
| COX-2 Inhibition | In vitro enzyme assay | >100 µM | [4] |
| mPGES-1 Inhibition | HeLa cells | 15.6 µM | [4] |
| Cellular Effects | |||
| PGE2 Production | HeLa cells | 0.64 µM | [4] |
| PGE2 Production | A549 lung cancer cells | 0.83 µM | [4] |
| PGE2 Production | HCA-7 colon cancer cells | 3.08 µM | [4] |
| Cytotoxicity | Tumor-Associated Brain Endothelial Cells (TuBECs) | ~50 µmol/L | [12] |
| Parameter | Animal Model | Dosage | Effect | Reference |
| In Vivo Efficacy | ||||
| Intestinal Carcinoma | Mutyh-/- mice | 100 mg/kg (oral) | Reduced number and size of carcinomas | |
| Glioma Xenograft | Mice | Not specified | Reduced tumor size and microvessel density | [13] |
| Nasopharyngeal Carcinoma | Xenograft model | Not specified | Decreased tumor formation | [15] |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the activity of this compound.
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cancer cells (e.g., HCT-116, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[16]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.
Western Blot for TCF7L2 and Target Gene Expression
This protocol is used to detect changes in protein levels following treatment.
-
Cell Lysis: Plate and treat cells with DMC as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) from each sample onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).[17] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., rabbit anti-TCF7L2, rabbit anti-Cyclin D1) diluted in blocking buffer, typically overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[17] Use a loading control like GAPDH or β-actin to normalize the results.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[19]
-
Transfection: Co-transfect cells (e.g., HCT-116) in a 24-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[8][19]
-
Treatment: After 24 hours, replace the medium with fresh medium containing DMC or vehicle control.[19]
-
Incubation: Incubate for the desired treatment period (e.g., 12 hours).[19]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Measure firefly luciferase activity, then add the Renilla luciferase substrate and measure its activity according to the manufacturer's protocol.[14][20]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A decrease in the ratio indicates suppression of TCF/LEF transcriptional activity.
In Vivo Intestinal Tumorigenesis Model (Mutyh-/- Mice)
This protocol assesses the in vivo efficacy of DMC in a genetically engineered mouse model that spontaneously develops intestinal tumors.[8]
-
Animal Model: Use Mutyh-deficient (Mutyh-/-) mice, which are predisposed to oxidative stress-induced intestinal carcinomas.[21][22]
-
Treatment Regimen: At a specified age, begin oral administration of DMC (e.g., 100 mg/kg) or vehicle control to the mice, typically daily or several times per week, for a predetermined period (e.g., several weeks).[8]
-
Monitoring: Monitor the mice for general health and body weight throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and dissect the entire intestinal tract.
-
Tumor Quantification: Carefully open the intestines longitudinally, wash with saline, and count the number and measure the size of all visible tumors (adenomas and carcinomas) under a dissecting microscope.
-
Histology and Molecular Analysis: Collect tumor tissues for histopathological analysis (H&E staining) and for molecular studies, such as Western blotting or immunohistochemistry, to confirm the in vivo mechanism of action (e.g., TCF7L2 downregulation).[8]
Visualizations
Signaling Pathways and Workflows
Caption: Wnt/β-catenin pathway inhibition by this compound.
Caption: ROS/JNK-mediated cell death induced by this compound.
Caption: Experimental workflow for an in vivo Mutyh-/- mouse study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCF luciferase reporter assay [bio-protocol.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. biocompare.com [biocompare.com]
- 18. Western blotting analysis [bio-protocol.org]
- 19. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.emory.edu [med.emory.edu]
- 21. aacrjournals.org [aacrjournals.org]
- 22. MUTYH mutations associated with familial adenomatous polyposis: functional characterization by a mammalian cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-Dimethylcelecoxib: A Multi-Targeted Agent in Cancer Therapy
An In-depth Technical Guide on its Core Targets in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylcelecoxib (DMC) is a structural analog of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. Unlike its parent compound, DMC does not inhibit COX-2, thereby mitigating the risks of cardiovascular side effects associated with long-term COX-2 inhibition. Despite its inability to block COX-2, DMC exhibits potent anti-tumor and anti-angiogenic properties, suggesting a distinct and COX-2-independent mechanism of action. This has positioned DMC as a promising candidate for cancer therapy, effective against a range of malignancies including leukemia, glioblastoma, and colon cancer. This technical guide provides a comprehensive overview of the molecular targets of DMC in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Molecular Targets and Mechanisms of Action
DMC's anti-cancer activity stems from its ability to modulate multiple signaling pathways and cellular processes critical for tumor growth and survival. Key among these are the inhibition of pro-survival signaling, induction of apoptosis, cell cycle arrest, and suppression of angiogenesis.
Inhibition of Pro-Survival Signaling Pathways
Akt/PDK1 Signaling: A central target of DMC is the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer. DMC has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition is, at least in part, mediated by the suppression of the CIP2A/PP2A/Akt signaling axis. In glioblastoma cells, DMC treatment leads to a reduction in Akt phosphorylation without affecting the total Akt levels.
Wnt/β-catenin Signaling: In colon cancer cells, DMC has been demonstrated to suppress the Wnt/β-catenin signaling pathway. This is achieved by inhibiting the expression of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in this pathway. The suppression of TCF7L2 leads to a decrease in the expression of Wnt/β-catenin target genes such as cyclin D1 and survivin, which are involved in cell proliferation and survival.
MAP Kinase and JAK/STAT Pathways: DMC has also been reported to block signal transduction by the MAP kinase and the IL-3/JAK/STAT pathways, both of which are crucial for mitogenic signaling in cancer cells.
Induction of Apoptosis
DMC is a potent inducer of apoptosis in various cancer cell lines. This is achieved through multiple mechanisms:
-
Downregulation of Anti-Apoptotic Proteins: DMC treatment leads to a decrease in the expression of several anti-apoptotic proteins, including Mcl-1, Bcl-2, and survivin.
-
Activation of Caspases: The induction of apoptosis by DMC is associated with the activation of executioner caspases, such as caspase-3, and the cleavage of PARP-1.
-
Modulation of the ROS/JNK Axis: In nasopharyngeal carcinoma cells, DMC has been shown to induce apoptosis and autophagy through the activation of the reactive oxygen species (ROS)/c-Jun N-terminal kinase (JNK) signaling axis.
Cell Cycle Arrest
DMC can inhibit cancer cell proliferation by inducing cell cycle arrest. This is mediated by the downregulation of key cell cycle regulators, including cyclin A and cyclin B. In Burkitt's lymphoma and leukemic cells, DMC has been shown to impair cell cycle progression by downregulating cyclin A and B expression and inducing the cell cycle inhibitor p27Kip1. In glioblastoma cells, DMC treatment leads to cell cycle arrest and an increase in the expression of the cell cycle inhibitor p21.
Anti-Angiogenic Effects
DMC exhibits anti-angiogenic properties by targeting both the tumor vasculature and the tumor cells themselves. In studies on brain cancer, DMC was found to suppress the proliferation and migration of endothelial cells. Animal studies have shown that treatment with DMC results in smaller tumors with fewer blood vessels, indicating a reduction in microdensity.
Quantitative Data on DMC Activity
The following tables summarize the quantitative data on the efficacy of DMC in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | ~43.71 | 48 | |
| CNE-2R | Nasopharyngeal Carcinoma | ~49.24 | 48 | |
| HeLa | Cervical Cancer | >100 (for COX-2 inhibition) | Not Applicable | |
| A549 | Lung Cancer | Not Specified | Not Specified | |
| HCA-7 | Colon Cancer | Not Specified | Not Specified | |
| RPMI8226 | Multiple Myeloma | Not Specified | Not Specified | |
| 8226/Dox40 | Multiple Myeloma | Not Specified | Not Specified | |
| U-138 MG | Glioblastoma | Not Specified | 24 | |
| HA | Human Astrocyte | Not Specified | 24 |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| HCT-116 | Colon Cancer | 50 µM DMC for 12h | Increased caspase-3 activity | |
| DLD-1 | Colon Cancer | 50 µM DMC for 24h | Decreased cell proliferation | |
| LN229, A172, U251, U87MG | Glioblastoma | Dose-dependent | Inhibition of growth and proliferation | |
| CNE-2, CNE-2R | Nasopharyngeal Carcinoma | 20 and 40 µM DMC for 48h | Increased apoptosis | |
| CNE-2, CNE-2R | Nasopharyngeal Carcinoma | 20 and 40 µM DMC for 48h | Decreased Bcl-2/Bax and Survivin expression | |
| CNE-2, CNE-2R | Nasopharyngeal Carcinoma | 20 and 40 µM DMC for 48h | Increased cleaved-PARP and cleaved caspase-3 |
Table 2: Cellular Effects of this compound in Various Cancer Cell Lines.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of DMC.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 48-well or 96-well culture plates at an appropriate density and cultured overnight at 37°C.
-
DMC Treatment: Cells are treated with various concentrations of DMC for the desired duration (e.g., 24, 48, or 72 hours). A control group receives the vehicle (e.g., 0.1% DMSO).
-
MTT Incubation: After treatment, 25 µL of 0.5 mg/mL MTT solution is added to each well, and the plate is incubated for 2 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 360 µL of MTT solvent (DMSO) or acidic isopropanol is added to each well to dissolve the formazan crystals. The plate is then shaken for 10 minutes.
-
Absorbance Measurement: The optical density (OD) is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the absorbance of treated cells relative to the control cells.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry using Annexin V and 7-AAD staining is a common method to quantify apoptosis.
-
Cell Seeding and Treatment: Cells are seeded into 12-well plates and treated with DMC for the specified time.
-
Cell Harvesting: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-PE and 7-AAD according to the manufacturer's protocol (e.g., Annexin V and Dead Cell kit).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic.
Western Blotting
Western blotting is used to detect specific protein expression levels.
-
Cell Lysis: Cells are treated with DMC, harvested, and lysed in a suitable lysis buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by DMC and a typical experimental workflow for its evaluation.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: A typical experimental workflow for evaluating the anti-cancer effects of DMC.
Conclusion
This compound represents a compelling non-COX-2 inhibitory anti-cancer agent with a multi-targeted mechanism of action. By modulating key signaling pathways such as Akt/PDK1 and Wnt/β-catenin, inducing apoptosis and cell cycle arrest, and inhibiting angiogenesis, DMC demonstrates significant therapeutic potential across a spectrum of cancers. The data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anti-neoplastic properties of this promising compound. Future investigations should continue to delineate the intricate molecular interactions of DMC to optimize its clinical application, both as a monotherapy and in combination with existing cancer treatments.
Methodological & Application
Application Notes: In Vitro Characterization of 2,5-Dimethylcelecoxib (DMC)
Introduction 2,5-Dimethylcelecoxib (DMC) is a structural analog of the selective COX-2 inhibitor, Celecoxib.[1][2] Unlike its parent compound, DMC does not inhibit cyclooxygenase-2 (COX-2), with an IC50 value greater than 100 µM.[3][4] Its anticancer properties, which are independent of COX-2 inhibition, have made it a subject of significant research.[1][5][6] In vitro studies have demonstrated that DMC exerts anti-proliferative, pro-apoptotic, and anti-invasive effects across a variety of cancer cell lines, including nasopharyngeal carcinoma, glioblastoma, colon cancer, and leukemia.[1][5][6][7] The primary mechanisms of action investigated in vitro include the induction of apoptosis and autophagy through the ROS/JNK signaling axis, inhibition of the Wnt/β-catenin pathway, and induction of cell cycle arrest.[1][5][6][7]
Key In Vitro Applications
-
Anti-Proliferative Effects: DMC has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[1][5]
-
Induction of Apoptosis: A key mechanism of DMC's anticancer activity is the induction of programmed cell death, or apoptosis.[1][5][6] This is often characterized by the activation of caspases and cleavage of PARP.[5][8]
-
Induction of Autophagy: In some cancer cell types, such as nasopharyngeal carcinoma, DMC has been found to induce autophagic cell death.[5]
-
Cell Cycle Arrest: DMC can induce cell cycle arrest, particularly at the G1/S transition, preventing cancer cells from progressing through the division cycle.[6][7]
-
Signaling Pathway Modulation: DMC's effects are mediated through various signaling pathways. It has been shown to activate the ROS/JNK pathway and inhibit the Wnt/β-catenin signaling pathway.[1][2][5]
Data Presentation
Table 1: Anti-Proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | 48 | ~43.71 | [5] |
| CNE-2R | Nasopharyngeal Carcinoma | 48 | ~49.24 | [5] |
| HCT-116 | Colon Cancer | 24 | ~30-40 | [1] |
| U-138 MG | Glioblastoma | 24 | ~35 | [9] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| CNE-2 | 20 µM DMC | 48 | Increased vs. control | [5][8] |
| CNE-2 | 40 µM DMC | 48 | Significantly Increased vs. control | [5][8] |
| CNE-2R | 20 µM DMC | 48 | Increased vs. control | [5][8] |
| CNE-2R | 40 µM DMC | 48 | Significantly Increased vs. control | [5][8] |
| HCT-116 | 50 µM DMC | 12 | Increased Caspase-3 activity | [1] |
| U-138 MG | 10 µM DMC | 24 | Increased vs. control | [9] |
Experimental Workflows and Signaling Pathways
Caption: General workflow for in vitro evaluation of this compound.
Caption: DMC-induced apoptosis and autophagy via the ROS/JNK pathway.[5][10]
Caption: DMC suppresses the Wnt/β-catenin pathway by targeting TCF7L2.[1][2][11]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of DMC on cell metabolic activity, which is an indicator of cell viability and proliferation.[5][7][9][12][13]
Materials:
-
Cancer cell lines (e.g., CNE-2, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
48-well or 96-well culture plates
-
This compound (DMC) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 48-well or 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and culture overnight at 37°C with 5% CO₂ to allow for attachment.[5][9]
-
DMC Treatment: The following day, remove the medium and add fresh medium containing various concentrations of DMC (e.g., 0, 10, 20, 40, 80, 100 µM).[5] Ensure the final DMSO concentration in all wells, including the control, is less than 0.1%.[5][9]
-
Incubation: Incubate the plates for desired time periods (e.g., 24, 48, 72 hours) at 37°C.[5]
-
MTT Addition: After incubation, add MTT solution to each well (e.g., 25 µL for a 48-well plate) and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5][13]
-
Solubilization: Carefully remove the medium containing MTT. Add a sufficient volume of DMSO to each well (e.g., 360 µL for a 48-well plate) to dissolve the formazan crystals.[5]
-
Measurement: Shake the plate for 10 minutes to ensure complete dissolution.[5] Measure the optical density (absorbance) at 490 nm or 570 nm using a microplate reader.[5][9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-PE/7-AAD Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[5][8][9]
Materials:
-
Treated and control cells
-
Annexin V-PE/7-AAD Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with DMC as described for the viability assay for the desired time (e.g., 48 hours).[8]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of PE Annexin V and 5 µL of 7-AAD solution.[8][9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[6][7][14][15][16]
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
Cold PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample after DMC treatment.
-
Washing: Wash the cells once with cold PBS.[14]
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15][17][18] Fix the cells for at least 2 hours (or overnight) at 4°C.[14][15]
-
Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with cold PBS.[14]
-
Staining: Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.[14]
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[14]
-
Analysis: Analyze the DNA content using a flow cytometer.[15] Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways following DMC treatment.[1][5][8][9]
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-TCF7L2, anti-Cyclin D1, anti-β-actin)[1][5][8]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.[8]
References
- 1. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - Figure f5 | Aging [aging-us.com]
- 9. Frontiers Publishing Partnerships | Synergistic combination of cannabidiol and celecoxib or this compound exerts oxidative stress-mediated cytotoxicity and mitigates glioblastoma invasiveness [frontierspartnerships.org]
- 10. [PDF] 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms | PLOS One [journals.plos.org]
- 13. broadpharm.com [broadpharm.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for In Vivo Studies of 2,5-Dimethylcelecoxib in Mutyh-/- Mice
These application notes provide a comprehensive overview of in vivo studies investigating the efficacy of 2,5-Dimethylcelecoxib (DMC), a non-COX-2 inhibitory analog of celecoxib, in a Mutyh-/- mouse model of oxidative stress-induced intestinal carcinoma. The protocols and data presented are intended for researchers, scientists, and drug development professionals working in oncology and preclinical drug evaluation.
Introduction
MUTYH, a DNA glycosylase, plays a crucial role in the repair of oxidative DNA damage. Its deficiency, as modeled in Mutyh-/- mice, leads to an increased susceptibility to spontaneous and induced tumorigenesis, particularly in the intestine. These mice serve as a valuable in vivo platform for evaluating the chemopreventive and therapeutic potential of novel anticancer agents. This compound (DMC) has emerged as a promising compound that exhibits antitumor effects independent of cyclooxygenase-2 (COX-2) inhibition, thereby potentially avoiding the cardiovascular side effects associated with traditional COX-2 inhibitors. The primary mechanism of action for DMC in this context is the suppression of the Wnt/β-catenin signaling pathway.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in Mutyh-/- mice.
Table 1: Efficacy of this compound on Intestinal Tumorigenesis in Mutyh-/- Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Tumors (Mean ± SEM) | Tumor Size (mm, Mean ± SEM) |
| Vehicle (Control) | - | 15.8 ± 2.5 | 2.7 ± 0.3 |
| This compound | 100 | 6.4 ± 1.2 | 1.6 ± 0.2 |
| Celecoxib | 150 | 5.9 ± 1.1 | 1.5 ± 0.2 |
*p < 0.01 compared to vehicle control. Data extracted from a study where treatment was administered for 4 weeks.[3][4]
Table 2: Plasma Concentrations of this compound After Oral Administration
| Time Post-Administration | Plasma Concentration (µg/mL, Mean ± SEM) |
| 1 hour | 110.7 ± 14.3 |
| 2 hours | 95.3 ± 10.1 |
| 4 hours | 60.1 ± 8.7 |
| 8 hours | 25.4 ± 5.2 |
Pharmacokinetic data obtained from C57BL/6J mice following a single oral dose of 150 mg/kg.[2]
Experimental Protocols
Mutyh-/- Mouse Model of Intestinal Carcinogenesis
This protocol describes the induction of intestinal tumors in Mutyh-/- mice through oxidative stress, creating a relevant model for studying the effects of this compound.
Materials:
-
Mutyh-/- mice (4 weeks old)
-
Potassium bromate (KBrO₃)
-
Drinking water
-
Animal caging and husbandry supplies
Procedure:
-
At 4 weeks of age, dissolve KBrO₃ in the drinking water at a concentration of 0.2% (2 g/L).[2]
-
Provide the KBrO₃-containing water to the Mutyh-/- mice ad libitum for a period of 12 weeks.[2]
-
After the 12-week induction period, switch the mice back to regular drinking water.
-
At 16 weeks of age, the mice will have developed multiple intestinal adenomas and carcinomas and are ready for experimental intervention.[2]
Administration of this compound
This protocol details the preparation and oral administration of this compound to the tumor-bearing Mutyh-/- mice.
Materials:
-
This compound (DMC) powder
-
0.25% methylcellulose solution
-
Vehicle (0.25% methylcellulose solution)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the DMC suspension by suspending the required amount of DMC powder in a 0.25% methylcellulose solution to achieve the desired final concentration (e.g., for a 100 mg/kg dose).[2]
-
At 16 weeks of age, randomly divide the tumor-bearing Mutyh-/- mice into treatment and control groups.[2]
-
Administer the prepared DMC suspension or vehicle control to the mice via oral gavage.
-
The dosing schedule reported in the literature is 5 days per week for a duration of 4 weeks.[2]
-
Monitor the body weight of the mice weekly to assess for any signs of toxicity.[2]
Endpoint Analysis: Tumor Assessment
This protocol outlines the procedure for quantifying the tumor burden in the intestines of the treated and control mice.
Materials:
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
Microscope
-
Calipers
Procedure:
-
At the end of the 4-week treatment period, euthanize the mice.
-
Excise the entire small intestine and colon.
-
Flush the intestines with PBS to remove luminal contents.
-
Open the intestines longitudinally and lay them flat.
-
Count the number of visible tumors under a dissecting microscope.
-
Measure the size (diameter) of each tumor using calipers.
-
Tissues can be fixed in formalin and embedded in paraffin for subsequent histological and molecular analyses (e.g., Western blotting for Wnt/β-catenin pathway markers).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and the overall experimental workflow.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo evaluation of this compound in Mutyh-/- mice.
References
- 1. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Dimethylcelecoxib in HCT-116 and DLD-1 Cell Lines
Introduction
2,5-Dimethylcelecoxib (DMC) is a structural analog of the selective COX-2 inhibitor, Celecoxib.[1] Unlike its parent compound, DMC does not inhibit the COX-2 enzyme, which mitigates the risk of cardiovascular side effects associated with long-term COX-2 inhibition.[1][2] Despite this, DMC retains potent anti-tumor properties, making it a compound of significant interest in oncology research.[3] In the context of colorectal cancer, DMC has been shown to suppress cell proliferation and induce apoptosis in various cell lines, including HCT-116 and DLD-1.[1][4] These cell lines are standard models for studying colorectal cancer; HCT-116 cells have a mutation in β-catenin, while DLD-1 cells have a mutation in the Adenomatous Polyposis Coli (APC) gene, both leading to constitutive activation of the Wnt/β-catenin signaling pathway.[4] This document provides detailed application notes and protocols for researchers utilizing this compound in HCT-116 and DLD-1 human colon cancer cell lines.
Mechanism of Action
The primary anti-cancer mechanism of this compound in HCT-116 and DLD-1 cells is the COX-2 independent suppression of the Wnt/β-catenin signaling pathway.[1][4] DMC promotes the degradation of the T-cell factor 7-like 2 (TCF7L2), a key transcription factor in this pathway.[3][4] This action inhibits T-cell factor-dependent transcription, leading to the downregulation of critical target genes responsible for cell proliferation and survival, such as Cyclin D1 and Survivin.[1][4] The reduction in these proteins contributes to an alteration of cell cycle progression and the induction of apoptosis.[3]
Data Presentation
Table 1: Effective Concentrations of this compound in HCT-116 and DLD-1 Cells
This table summarizes the concentrations of DMC used in various assays as reported in the literature. These values serve as a starting point for experimental design.
| Cell Line | Assay Type | Concentration (µM) | Duration | Outcome | Reference |
| HCT-116 | Cell Proliferation | Dose-dependent | 24 h | Inhibition of cell proliferation | [4] |
| Apoptosis (Caspase-3) | 50 | 12 h | Significant increase in caspase-3 activity | [4] | |
| Western Blot (TCF7L2) | 50 | 12 h | Marked reduction in TCF7L2 expression | [4] | |
| Luciferase Reporter | 50 | 12 h | Suppression of TCF-dependent transcription | [4] | |
| DLD-1 | Cell Proliferation | Dose-dependent | 24 h | Inhibition of cell proliferation | [4] |
| Western Blot | 50 | 12 h | Reduction in TCF7L2, Cyclin D1, Survivin | [4][5] |
Table 2: IC50 Value of this compound in a Related Colon Cancer Cell Line
| Cell Line | IC50 Value (µM) | Duration | Assay | Reference |
| HT-29 | 23.45 | 24 h | MTT Assay | [6][7] |
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic steps for culturing HCT-116 and DLD-1 cell lines to prepare them for experiments with this compound.
Materials:
-
HCT-116 or DLD-1 cells
-
Culture medium (e.g., McCoy's 5A for HCT-116, RPMI-1640 for DLD-1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks, 6-well plates, 24-well plates
Protocol:
-
Culture HCT-116 or DLD-1 cells in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and plate for subsequent experiments.
Cell Proliferation Assay
This protocol is used to quantify the effect of this compound on the proliferation of HCT-116 and DLD-1 cells.[4]
Protocol:
-
Seed 5 x 10⁴ HCT-116 or DLD-1 cells per well in 24-well plates and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound in culture medium. A vehicle control (e.g., DMSO) should be used.
-
Replace the medium in the wells with the medium containing different concentrations of DMC or vehicle.
-
Incubate the plates for the desired time period (e.g., 24 hours).[4]
-
After incubation, wash the cells with PBS.
-
Harvest the cells by adding Trypsin-EDTA and incubate until cells detach.[4]
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Count the number of viable cells using an automated cell counter or a hemocytometer with trypan blue exclusion.[4]
-
Calculate cell proliferation as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol details the detection of protein expression levels (e.g., TCF7L2, Cyclin D1, Survivin) following treatment with this compound.
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 50 µM) or vehicle for the desired duration (e.g., 12 hours).[4]
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize protein amounts, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., TCF7L2, Cyclin D1, Survivin, and a loading control like GAPDH) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ and normalize to the loading control.
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner caspase, to quantify apoptosis induced by this compound.[4]
Protocol:
-
Seed HCT-116 or DLD-1 cells in multi-well plates and treat with this compound (e.g., 50 µM) or vehicle for the specified time (e.g., 12 hours).[4]
-
Induce positive control for apoptosis in separate wells (e.g., with staurosporine).
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of a commercial colorimetric caspase-3 assay kit.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
Add an equal amount of protein from each lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well and incubate at 37°C.
-
Measure the absorbance at 405 nm using a microplate reader at regular intervals.
-
Calculate the caspase-3 activity based on the change in absorbance over time and normalize to the protein concentration. Compare the activity in DMC-treated samples to the vehicle control.
References
- 1. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effect of 2, 5-dimethyl-celecoxib as a structural analog of celecoxib on human colorectal cancer (HT-29) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imatinib and its combination with 2,5-dimethyl-celecoxibinduces apoptosis of human HT-29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining 2,5-Dimethylcelecoxib Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylcelecoxib (DMC) is a structural analog of the selective COX-2 inhibitor, celecoxib. Unlike celecoxib, DMC does not inhibit COX-2, but has demonstrated potent anti-cancer properties in various cancer cell lines.[1][2] Its mechanism of action is independent of COX-2 inhibition and involves the modulation of several signaling pathways, making it a compound of significant interest in oncology research.[1][3][4] The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] This assay measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells.[7] This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the cytotoxic effects of this compound (DMC) on various cancer cell lines as determined by cell viability assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | ~43.71 | 48 | [8] |
| CNE-2R | Nasopharyngeal Carcinoma | ~49.24 | 48 | [8] |
| HeLa | Cervical Cancer | Synergistic effects observed at 15 µM (sub-IC50) | 24 | [9][10] |
| SiHa | Cervical Cancer | Synergistic effects observed at 15 µM (sub-IC50) | Not Specified | [10] |
| LN229 | Glioblastoma | Dose-dependent inhibition observed | Not Specified | [4] |
| A172 | Glioblastoma | Dose-dependent inhibition observed | Not Specified | [4] |
| U251 | Glioblastoma | Dose-dependent inhibition observed | Not Specified | [4] |
| U87MG | Glioblastoma | Dose-dependent inhibition observed | Not Specified | [4] |
| HCT-116 | Colon Cancer | Effective at 50 µM | 12 | [3][11] |
| DLD-1 | Colon Cancer | Proliferation suppression observed | Not Specified | [3] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of DMC on adherent cancer cell lines.
Materials:
-
This compound (DMC)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570-590 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of DMC in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of DMC in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve DMC) and a negative control (untreated cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared DMC dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[12]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the crystals.[7]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each DMC concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the DMC concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Signaling Pathway
Caption: DMC inhibits the Wnt/β-catenin pathway by suppressing TCF/LEF expression.
References
- 1. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms | PLOS One [journals.plos.org]
- 10. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 2,5-Dimethylcelecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylcelecoxib (DMC) is a structural analog of the COX-2 inhibitor Celecoxib that lacks COX-2 inhibitory activity. Emerging research has highlighted its potent anti-cancer properties, which are often attributed to its ability to induce apoptosis in various cancer cell lines. This document provides detailed application notes and protocols for the analysis of DMC-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of programmed cell death.
Mechanism of Action: Signaling Pathways in DMC-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple signaling pathways, primarily the activation of the ROS/JNK pathway and the suppression of the Wnt/β-catenin signaling pathway.
The activation of the c-Jun N-terminal kinase (JNK) signaling pathway by reactive oxygen species (ROS) is a key mechanism in DMC-induced apoptosis.[1] This pathway involves the activation of a cascade of downstream effectors, ultimately leading to the activation of caspases and the execution of the apoptotic program.
Additionally, DMC has been found to suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival. By inhibiting this pathway, DMC can lead to a decrease in the expression of anti-apoptotic proteins and promote cell death.[2]
Data Presentation
The following tables summarize quantitative data from studies on DMC-induced apoptosis in different cancer cell lines, as determined by flow cytometry.
Table 1: Apoptosis in Nasopharyngeal Carcinoma (NPC) Cells Treated with this compound for 48 hours
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| CNE-2 | DMSO (Control) | - | ~5% |
| CNE-2 | DMC | 20 | ~25% |
| CNE-2 | DMC | 40 | ~45% |
| CNE-2R | DMSO (Control) | - | ~8% |
| CNE-2R | DMC | 20 | ~28% |
| CNE-2R | DMC | 40 | ~50% |
Data derived from a study on nasopharyngeal carcinoma cells, where apoptosis was quantified using an Annexin V-PE/7-AAD kit and flow cytometry.[1]
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment | Protein | Expression Change |
| NPC | DMC | Cleaved PARP | Increased |
| NPC | DMC | Cleaved Caspase-3 | Increased |
| NPC | DMC | Bcl-2/Bax Ratio | Decreased |
| Leukemia Cells | DMC | Mcl-1 | Downregulated |
This table provides a summary of the molecular changes associated with DMC-induced apoptosis.[1][3]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cancer cells with DMC to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., CNE-2, U937)
-
Complete cell culture medium
-
This compound (DMC)
-
Dimethyl sulfoxide (DMSO)
-
6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of DMC in DMSO.
-
On the day of treatment, dilute the DMC stock solution in a complete culture medium to the desired final concentrations (e.g., 20 µM and 40 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing DMC or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, proceed with the apoptosis detection protocol.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for staining DMC-treated cells with Annexin V and PI for flow cytometric analysis.
Materials:
-
DMC-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Flow cytometer
Experimental Workflow Diagram:
Staining Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin and collect them. Also, collect the floating cells from the medium as they may be apoptotic.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS to remove any residual medium.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in studying the pro-apoptotic effects of this compound. By utilizing flow cytometry with Annexin V and PI staining, it is possible to accurately quantify the induction of apoptosis and further elucidate the anti-cancer mechanisms of this promising compound.
References
- 1. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Annexin V Staining in 2,5-Dimethylcelecoxib Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Annexin V staining to detect and quantify apoptosis in cells treated with 2,5-Dimethylcelecoxib (DMC). This document includes the scientific background, detailed experimental protocols, data presentation guidelines, and visual representations of the underlying cellular mechanisms.
Introduction to Apoptosis and Annexin V Staining
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development.[1] A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS), a phospholipid component of the plasma membrane, from the inner to the outer leaflet.[1][2] Annexin V is a calcium-dependent protein with a high affinity for PS.[1][2] When conjugated to a fluorochrome, such as FITC or PE, Annexin V can be used to identify apoptotic cells via flow cytometry.[3] Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), which are membrane-impermeable DNA-binding dyes, are often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI/7-AAD negative), late apoptotic/necrotic (Annexin V positive, PI/7-AAD positive), and viable cells (Annexin V negative, PI/7-AAD negative).[3]
This compound (DMC) as an Inducer of Apoptosis
This compound (DMC) is a structural analog of the COX-2 inhibitor celecoxib, but it lacks COX-2 inhibitory activity.[4] DMC has been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways, making it a compound of interest in cancer research and drug development.[4]
Data Presentation
The following tables summarize the quantitative data on apoptosis induction by DMC in different cancer cell lines, as measured by Annexin V staining.
Table 1: Apoptosis Induction in Nasopharyngeal Carcinoma Cells (CNE-2 and CNE-2R) Treated with DMC for 48 Hours
| Cell Line | DMC Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| CNE-2 | 0 (Control) | ~5% |
| 20 | ~25% | |
| 40 | ~45% | |
| CNE-2R | 0 (Control) | ~5% |
| 20 | ~20% | |
| 40 | ~35% | |
| Data is approximated from graphical representations in the cited literature.[5] |
Table 2: Apoptosis Induction in Glioblastoma Cells (U-138 MG) Treated with DMC for 24 Hours
| Treatment | Total Apoptotic Cells (%) |
| DMSO (Control) | ~5% |
| DMC (10 µM) | ~15% |
| DMC (20 µM) | ~25% |
| Data is approximated from graphical representations in the cited literature. |
Experimental Protocols
This section provides detailed protocols for cell treatment, Annexin V staining, and flow cytometry analysis.
Protocol 1: Treatment of Cells with this compound (DMC)
-
Cell Seeding: Seed the cells of interest (e.g., CNE-2, U-138 MG) in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
DMC Preparation: Prepare a stock solution of DMC in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 20 µM and 40 µM).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of DMC. Include a vehicle control (medium with the same concentration of DMSO used for the highest DMC concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
-
Cell Harvesting:
-
Adherent Cells: Gently aspirate the culture medium. Wash the cells once with ice-cold PBS. Detach the cells using a gentle method such as trypsinization or a cell scraper. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension Cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cells at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. The recommended cell concentration is 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Add 5 µL of Propidium Iodide (PI) staining solution (or 7-AAD).
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., blue laser for FITC and PI).
-
Compensation Controls: Use single-stained controls (cells stained with only Annexin V-fluorochrome and cells stained with only PI) to set up the compensation and adjust for spectral overlap. An unstained cell sample should also be run to set the baseline fluorescence.
-
Gating Strategy:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.
-
-
Data Acquisition and Interpretation:
-
Lower-Left Quadrant (Annexin V-/PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V-/PI+): Primarily necrotic cells.
-
Signaling Pathways and Visualizations
DMC has been reported to induce apoptosis through the activation of several signaling pathways. The following diagrams illustrate two of these pathways.
Caption: DMC-induced ROS/JNK signaling pathway leading to apoptosis.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - Figure f5 | Aging [aging-us.com]
Application Notes and Protocols for 2,5-Dimethylcelecoxib (DMC) Administration in Xenograft Models
Application Notes
Introduction: 2,5-Dimethylcelecoxib (DMC) is a structural analog of the selective COX-2 inhibitor, Celecoxib. Unlike its parent compound, DMC does not inhibit cyclooxygenase-2 (COX-2), yet it retains and, in some cases, exhibits stronger anti-tumor properties.[1][2][3] This unique characteristic makes it a valuable tool for cancer research, allowing for the investigation of anti-cancer mechanisms independent of COX-2 inhibition. Its efficacy has been demonstrated in various cancer models, including glioblastoma, prostate, leukemia, nasopharyngeal, and colorectal cancers.[3][4] Xenograft models in immunocompromised mice are a cornerstone for in vivo testing of such anti-cancer agents, providing critical data on efficacy, dosing, and mechanism of action.
Mechanism of Action: DMC exerts its anti-cancer effects through multiple signaling pathways. It has been shown to induce apoptosis (programmed cell death) and autophagy (a cellular degradation process).[4] Key pathways modulated by DMC include:
-
Wnt/β-catenin Pathway: In intestinal and colon cancer models, DMC promotes the degradation of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in the Wnt pathway. This leads to the downregulation of target genes like cyclin D1 and survivin, ultimately inhibiting cancer cell proliferation.[1][2][3]
-
ROS/JNK Signaling Axis: In nasopharyngeal carcinoma, DMC induces the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to apoptosis and autophagy.[4]
-
PDK1/AKT Pathway: DMC is known to inhibit the PDK1/AKT signaling cascade, a crucial survival pathway in many cancers.[3]
These application notes and protocols provide a comprehensive guide for researchers utilizing DMC in subcutaneous xenograft models.
Quantitative Data Summary
The following tables summarize the administration parameters and efficacy of DMC in various published xenograft studies.
Table 1: DMC Administration Protocols in Xenograft Models
| Cancer Type | Cell Line / Model | Mouse Strain | DMC Dose & Route | Dosing Frequency | Reference |
| Nasopharyngeal Carcinoma | CNE-2 | BALB/c nude | 40 mg/kg, Oral | Daily | [4] |
| Intestinal Carcinoma | Mutyh-/- mice | - | 100 mg/kg, Oral | Not specified (repeated treatment) | [1][3] |
Table 2: Reported Efficacy of DMC in Xenograft Models
| Cancer Type | Cell Line / Model | Treatment Group | Mean Tumor Volume (mm³) ± SD | Outcome | Reference |
| Hepatoma | Hepa1-6/Vec | Control | 299.1 ± 58.13 | DMC significantly inhibited tumor growth. | [5] |
| DMC | 122.3 ± 19.56 | ||||
| Nasopharyngeal Carcinoma | CNE-2 | Control | Not specified | DMC treatment significantly reduced tumor volume over 16 days. | [4] |
| DMC (40 mg/kg) | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of DMC for daily oral gavage in mice, based on methodologies used in published studies.[4]
Materials:
-
This compound (DMC) powder
-
Vehicle (e.g., Vegetable oil, 0.5% Carboxymethylcellulose, or a solution containing PEG400/Tween 80)
-
Sterile microcentrifuge tubes
-
Balance
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, curved or straight)
-
1 mL syringes
Procedure:
-
Dose Calculation: Calculate the total amount of DMC required for the study. For a 20g mouse receiving a 40 mg/kg dose, the amount per mouse is 0.8 mg. If the administration volume is 100 µL (0.1 mL), the required concentration is 8 mg/mL.
-
Weighing: Accurately weigh the required amount of DMC powder and place it into a sterile tube.
-
Vehicle Addition: Add the calculated volume of the chosen vehicle (e.g., vegetable oil) to the tube.
-
Suspension/Dissolution: Securely cap the tube and vortex vigorously for 2-3 minutes to create a uniform suspension. If DMC is difficult to suspend, use a bath sonicator for 5-10 minutes.
-
Preparation for Dosing: Prepare fresh daily or store at 4°C for a short duration, ensuring to vortex thoroughly before each use to guarantee a homogenous suspension. Draw the calculated volume into a 1 mL syringe fitted with an appropriate gavage needle.
Protocol 2: Xenograft Model Establishment (Subcutaneous)
This protocol outlines the procedure for establishing subcutaneous tumors from a cancer cell line.
Materials:
-
Cancer cells (e.g., CNE-2) in exponential growth phase[6]
-
Sterile, serum-free culture medium (e.g., HBSS or PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old immunocompromised mice (e.g., BALB/c nude)
-
Sterile 1 mL syringes and 25-27 gauge needles
-
70% Ethanol
-
Anesthetic (e.g., Isoflurane)
Procedure:
-
Cell Preparation: Harvest cultured cancer cells that are 80-90% confluent.[6] Wash with PBS and detach using Trypsin-EDTA.
-
Cell Counting: Neutralize trypsin, centrifuge the cell suspension, and resuspend the pellet in serum-free medium. Count the cells and assess viability (should be >95%).
-
Final Suspension: Centrifuge the cells again and resuspend the pellet in cold, sterile serum-free medium at a concentration of 2.0 x 107 cells/mL (for a target of 2.0 x 106 cells in 100 µL).
-
Mixing with Matrix: On ice, mix the cell suspension 1:1 with cold Matrigel® or Cultrex® BME.[7][8] For example, mix 500 µL of cell suspension with 500 µL of Matrigel® to get a final concentration of 1.0 x 107 cells/mL. Keep the mixture on ice to prevent gelling.
-
Injection: Anesthetize the mouse. Swab the injection site on the flank with 70% ethanol.
-
Implantation: Using a 1 mL syringe with a 25-27 gauge needle, subcutaneously inject 200 µL of the cell/matrix mixture into the mouse's flank.
-
Monitoring: Return the mouse to its cage and monitor for recovery. Allow tumors to grow to a palpable size (e.g., 80-120 mm³) before starting treatment.[7][9]
Protocol 3: Tumor Growth Monitoring and Data Analysis
This protocol details the measurement of tumors and calculation of volume.
Materials:
-
Digital calipers
-
Mouse handling and restraint device
-
Data recording sheet or software
Procedure:
-
Measurement Schedule: Measure tumors 2-3 times per week using digital calipers.[10]
-
Measurement Technique: Restrain the mouse gently. Measure the longest diameter (Length, L) and the perpendicular shorter diameter (Width, W) of the tumor.
-
Volume Calculation: Calculate the tumor volume (V) using the formula: V = (L x W²) / 2.[4][10][11] This is a standard approximation for an ellipsoid volume.
-
Data Recording: Record the L, W, and calculated V for each animal at each time point, along with the animal's body weight to monitor for toxicity.[12]
-
Euthanasia Criteria: Euthanize animals if the tumor volume exceeds a predetermined endpoint (e.g., 1000-1500 mm³), shows signs of ulceration, or if the animal loses more than 20% of its body weight, in accordance with institutional animal care guidelines.[9]
-
Data Analysis: Plot the mean tumor volume ± SEM for each group (e.g., Vehicle Control vs. DMC-treated) against time (days post-treatment initiation) to generate tumor growth curves.
Protocol 4: Immunohistochemistry (IHC) for Biomarker Analysis
This protocol provides a general workflow for analyzing protein expression in harvested tumor tissues.
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Ethanol series (70%, 80%, 90%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 2.5% Normal Horse Serum)[13]
-
Primary antibodies (e.g., anti-TCF7L2, anti-Cyclin D1, anti-Ki-67, anti-cleaved caspase-3)[1][14]
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Fixation: Immediately after euthanasia, excise the tumor and fix it in 10% NBF for 24 hours.[15][16]
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on charged microscope slides.[15]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.[13]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in an appropriate antigen retrieval buffer and heating (e.g., 95-100°C for 20-40 minutes).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding by incubating sections with a blocking buffer for 1 hour.[13]
-
Primary Antibody Incubation: Incubate the sections with the desired primary antibody diluted in antibody diluent overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the antibody binding using a DAB substrate kit, which produces a brown precipitate at the antigen site.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the stained sections through an ascending ethanol series, clear in xylene, and coverslip using a permanent mounting medium.[13]
-
Analysis: Examine the slides under a microscope to assess the expression and localization of the target protein.
Visualizations
Caption: Experimental workflow for a xenograft study using this compound (DMC).
Caption: DMC inhibits the Wnt/β-catenin pathway by promoting TCF7L2 degradation.[1][3]
Caption: DMC induces apoptosis and autophagy via the ROS/JNK signaling axis in NPC cells.[4]
References
- 1. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 9. sites.math.duke.edu [sites.math.duke.edu]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Demethoxycurcumin Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Application Note: A Framework for Assessing Autophagy in CNE-2 Nasopharyngeal Carcinoma Cells Induced by 2,5-Dimethylcelecoxib
Audience: Researchers, scientists, and drug development professionals.
Introduction Nasopharyngeal carcinoma (NPC) is a malignancy with a high prevalence in certain geographic regions. The human NPC cell line, CNE-2, is a common model for studying the molecular mechanisms of this disease and for evaluating potential therapeutic agents.[1][2] 2,5-Dimethylcelecoxib (DMC), a derivative of celecoxib, has demonstrated anti-cancer properties independent of COX-2 inhibition.[3] Recent studies have revealed that DMC can induce both apoptosis and autophagy in NPC cells, presenting a promising avenue for cancer therapy.[4][5][6] This document provides detailed protocols and application notes for assessing DMC-induced autophagy in CNE-2 cells, focusing on key molecular and imaging-based assays. The central mechanism involves the activation of the ROS/JNK signaling axis.[4][5][6]
Core Mechanism: The ROS/JNK Signaling Pathway
This compound treatment in CNE-2 cells initiates an increase in reactive oxygen species (ROS). This oxidative stress, in turn, activates the c-Jun N-terminal kinase (JNK) pathway. The activation of the ROS/JNK axis is a critical upstream event that leads to the induction of autophagy.[4][5][6] This pathway can be interrogated using inhibitors such as the ROS scavenger N-acetyl cysteine (NAC) and the JNK inhibitor SP600125, which have been shown to attenuate DMC-induced autophagy.[5][6]
Experimental Design & Workflow
A typical workflow for assessing the autophagic response of CNE-2 cells to DMC treatment involves several stages: cell culture and treatment, viability assessment to determine appropriate drug concentrations, and specific autophagy assays such as Western blotting and transmission electron microscopy (TEM).
References
- 1. Cell culture and transfection [bio-protocol.org]
- 2. Cell lines [bio-protocol.org]
- 3. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Dimensional Immune Cell Analysis using Mass Cytometry Following 2,5-Dimethylcelecoxib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful technology for high-dimensional single-cell analysis, enabling the simultaneous measurement of over 40 parameters on individual cells.[1][2] This capability has revolutionized immunophenotyping, providing unprecedented depth in understanding the complexities of the immune system.[2] 2,5-Dimethylcelecoxib (DMC), a non-cyclooxygenase-2 (COX-2) inhibitory derivative of celecoxib, has demonstrated significant anti-tumor and immunomodulatory effects.[3][4] Notably, DMC has been shown to alleviate NK and T-cell exhaustion in hepatocellular carcinoma by modulating the AMPK-mTOR signaling pathway.[3]
These application notes provide a comprehensive guide for utilizing mass cytometry to dissect the detailed immunomodulatory effects of this compound. The protocols outlined below will enable researchers to perform in-depth profiling of immune cell subsets, their functional states, and the signaling pathways altered by DMC treatment.
Data Presentation: Quantitative Analysis of Immune Cell Subsets
The following tables summarize the quantitative data from a study investigating the effects of this compound on the tumor microenvironment in a murine model of hepatocellular carcinoma.[3] High-dimensional mass cytometry was employed to delineate changes in various immune cell populations.
Table 1: Changes in NK Cell Subsets Following DMC Treatment
| NK Cell Cluster | Phenotypic Markers | Effect of DMC Treatment |
| Cluster 1 | CD80high | No significant change |
| Cluster 2 | GZMBhigh | Increased proportion |
| Cluster 3 | PD-1mid TIM-3mid CTLA-4mid CD25mid | Decreased proportion |
| Cluster 4 | PD-1high TIM-3high CTLA-4high CD25high | Significantly decreased proportion |
| Cluster 5 | GZMBmid CD127high | Increased proportion |
| Cluster 6 | CD69high | No significant change |
Data derived from a study by Wang et al. (2023) using a FlowSOM algorithm on mass cytometry data.[3]
Table 2: Impact of DMC on T-Cell Exhaustion and Function Markers
| Marker | Cell Type | Effect of DMC Treatment |
| PD-1 | NK and T cells | Decreased expression |
| Interferon-γ (IFN-γ) | NK and T cells | Upregulated expression |
| p-AMPK/AMPK | NK and T cells | Increased ratio (activation) |
| p-mTOR/mTOR | NK and T cells | Decreased ratio (inhibition) |
Data derived from a study by Wang et al. (2023) investigating the molecular mechanisms of DMC action.[3]
Experimental Protocols
I. Preparation of Single-Cell Suspensions from Tissues
This protocol is adapted for processing solid tumors to generate a single-cell suspension suitable for mass cytometry analysis.[5]
-
Mince the tumor tissue into small pieces (approximately 2-4 mm) using a sterile razor blade in a petri dish on ice.[5]
-
Transfer the minced tissue into a gentleMACS C Tube.[5]
-
Add 2.5 mL of an appropriate enzyme mix (e.g., collagenase/dispase) to the C Tube.[5]
-
Run the gentleMACS Octo Dissociator using the "37C_m_TDK_1" program for mechanical and enzymatic dissociation.[5]
-
Filter the resulting cell suspension through a 70 µm cell strainer into a 50 mL conical tube.[5]
-
Wash the filter with 20 mL of incomplete RPMI medium.[5]
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.[5]
-
Resuspend the cell pellet in an appropriate buffer for downstream applications (e.g., cell staining buffer).
II. Mass Cytometry Staining Protocol for Immunophenotyping
This protocol outlines the steps for staining single-cell suspensions with metal-conjugated antibodies for mass cytometry analysis.[1][6]
-
Cell Viability Staining:
-
Resuspend up to 1 million cells in 100 µL of PBS.
-
Add 100 µL of a 2x cisplatin solution (final concentration 25 µM) for live/dead cell discrimination.[1]
-
Incubate for 5 minutes at room temperature.[1]
-
Quench the reaction by adding 1 mL of Maxpar® Cell Staining Buffer.[1]
-
Centrifuge at 800 x g for 5 minutes at 4°C and discard the supernatant.[1]
-
-
Surface Marker Staining:
-
Prepare a cocktail of metal-conjugated antibodies targeting surface markers (see Table 3 for a suggested panel).
-
Resuspend the cell pellet in 50 µL of the surface antibody cocktail.[6]
-
Incubate for 45 minutes on ice.[6]
-
Wash the cells twice with 2 mL of Maxpar® Cell Staining Buffer, centrifuging at 800 x g for 5 minutes at 4°C between washes.
-
-
Intracellular Marker Staining (Optional, for cytokines and transcription factors):
-
After surface staining, resuspend the cells in 100 µL of a fixation/permeabilization buffer.
-
Incubate for a specified time according to the manufacturer's instructions.
-
Wash the cells with 1x permeabilization buffer.
-
Prepare a cocktail of metal-conjugated antibodies targeting intracellular markers.
-
Resuspend the cell pellet in 100 µL of the intracellular antibody cocktail diluted in 1x permeabilization buffer.[1]
-
Incubate for 45 minutes at room temperature.[1]
-
Wash the cells twice with 1x permeabilization buffer.[1]
-
-
DNA Intercalation and Sample Preparation for Acquisition:
-
Resuspend the final cell pellet in 1 mL of 1.6% paraformaldehyde in PBS containing a DNA intercalator (e.g., Iridium-191/193).
-
Incubate overnight at 4°C or for at least 1 hour at room temperature.
-
Wash the cells with Maxpar® Cell Staining Buffer.
-
Resuspend the cells in Milli-Q water at a concentration of approximately 0.5-1 x 10^6 cells/mL.
-
Filter the cell suspension through a 35 µm cell strainer immediately before acquisition on the mass cytometer.
-
Table 3: Suggested Mass Cytometry Antibody Panel for DMC Immune Profiling
| Marker | Metal Tag | Cellular Target/Function |
| CD45 | 89Y | Pan-leukocyte marker |
| CD3 | 115In | T-cell lineage marker |
| CD4 | 141Pr | Helper T-cell marker |
| CD8a | 142Nd | Cytotoxic T-cell marker |
| CD335 (NKp46) | 143Nd | NK cell marker |
| CD11b | 144Nd | Myeloid cell marker |
| Ly6G | 145Nd | Neutrophil marker |
| Ly6C | 146Nd | Monocyte marker |
| F4/80 | 148Nd | Macrophage marker |
| CD19 | 149Sm | B-cell marker |
| PD-1 | 151Eu | Exhaustion marker |
| TIM-3 | 153Eu | Exhaustion marker |
| CTLA-4 | 154Sm | Inhibitory receptor |
| IFN-γ | 159Tb | Pro-inflammatory cytokine |
| Granzyme B | 160Gd | Cytotoxicity marker |
| Ki-67 | 162Dy | Proliferation marker |
| FoxP3 | 164Dy | Regulatory T-cell marker |
| p-AMPK | 165Ho | AMPK pathway activation |
| p-mTOR | 169Tm | mTOR pathway activation |
| β-catenin | 175Lu | Wnt signaling pathway |
| Cisplatin | 198Pt | Viability dye |
| Iridium | 191Ir/193Ir | DNA intercalator |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mass Cytometry Experimental Workflow.
Caption: Signaling Pathways Modulated by this compound.
Concluding Remarks
The combination of mass cytometry and this compound treatment provides a powerful approach to unraveling the intricate mechanisms of immunomodulation. The detailed protocols and suggested antibody panel in these application notes offer a robust framework for researchers to conduct high-dimensional immune profiling. The visualization of key signaling pathways affected by DMC, including the AMPK-mTOR and Wnt/β-catenin pathways, provides a conceptual basis for hypothesis-driven research in immuno-oncology and drug development. By leveraging these tools, scientists can gain deeper insights into the cellular and molecular impacts of novel therapeutic agents on the immune system.
References
- 1. Cytometry of Mass for Murine Immunoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CyTOF® for the Masses [frontiersin.org]
- 3. This compound alleviated NK and T-cell exhaustion in hepatocellular carcinoma via the gastrointestinal microbiota-AMPK-mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Mass Cytometry (CyTOF) for Functional and Phenotypic Analysis of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,5-Dimethylcelecoxib (DMC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 2,5-Dimethylcelecoxib (DMC) in DMSO and ethanol. Find answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and ethanol?
A1: The solubility of this compound can vary slightly depending on the specific lot and supplier of the compound. However, typical solubility ranges are provided in the table below. It is always recommended to consult the certificate of analysis provided by your supplier for lot-specific data.
Q2: I'm having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving the compound, we recommend sonicating the solution.[1] This can help to break up any clumps of powder and facilitate dissolution. Gentle warming of the solution can also be attempted, but be cautious of potential degradation at higher temperatures. Always start with a small amount of solvent and gradually add more while vortexing or sonicating.
Q3: Why do different suppliers report different solubility values for this compound?
A3: Variations in reported solubility can arise from differences in the crystalline form of the compound, purity levels, and the methodology used to determine solubility. For instance, some suppliers may report a higher solubility in DMSO (e.g., 60 mg/mL)[1] compared to others (e.g., 5 mg/mL or 20 mg/mL).[2] It is best practice to use the solubility data from your specific supplier as a starting point and then empirically determine the optimal concentration for your stock solution.
Q4: What is the recommended storage condition for this compound solutions in DMSO?
A4: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[3] For in-vitro experiments, stock solutions are often prepared at a high concentration (e.g., 50 mM) in 100% DMSO and then diluted in culture medium to the final working concentration, ensuring the final DMSO concentration is low (typically less than 0.1%).[3]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source |
| DMSO | 60 mg/mL | TargetMol[1] |
| DMSO | 20 mg/mL | Sigma-Aldrich[4] |
| DMSO | 5 mg/mL | Cayman Chemical[2] |
| Ethanol | 3 mg/mL | Cayman Chemical, TargetMol[1][2] |
| DMF | 5 mg/mL | Cayman Chemical[2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Cayman Chemical[2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 50 mM stock solution. The molecular weight of this compound is 395.4 g/mol .
-
Weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Visualizations
References
- 1. 2,5-dimethyl Celecoxib | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-二甲基-塞来昔布 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Bioavailability of 2,5-Dimethylcelecoxib (DMC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of 2,5-Dimethylcelecoxib (DMC).
Frequently Asked Questions (FAQs)
1. Why is improving the bioavailability of this compound (DMC) important?
This compound (DMC), a close structural analog of celecoxib, exhibits promising therapeutic potential, including anti-cancer and cardioprotective effects, independent of COX-2 inhibition[1][2]. However, like celecoxib, DMC is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. Its poor solubility is a significant hurdle, limiting its dissolution rate in the gastrointestinal tract and consequently its oral bioavailability. Enhancing bioavailability is crucial to ensure consistent and effective systemic exposure, which is necessary to achieve its therapeutic potential in preclinical and clinical settings.
2. What are the primary strategies for enhancing the oral bioavailability of poorly soluble drugs like DMC?
The main goal of bioavailability enhancement for BCS Class II drugs like DMC is to increase the drug's dissolution rate and/or its solubility in the gastrointestinal fluids. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano-scale. This can be achieved through techniques like micronization and high-pressure homogenization to create nanosuspensions.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher energy and greater solubility than the crystalline form. Common preparation methods include solvent evaporation and spray drying[3][4].
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipid-based excipients to form solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS). These formulations can improve drug solubilization and absorption via lymphatic pathways.
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.
3. How do the pharmacokinetics of DMC compare to its parent compound, celecoxib?
In a study using a mouse model, orally administered DMC reached its maximum plasma concentration more rapidly than celecoxib (within 1 hour for DMC vs. 2 hours for celecoxib) and achieved a higher maximum concentration, suggesting potentially more efficient absorption when appropriately formulated or inherently different absorption kinetics.
Troubleshooting Guides
Formulation & Preparation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low drug loading in solid dispersions | - Poor miscibility between DMC and the polymer carrier.- Drug crystallization during the solvent evaporation process. | - Screen for polymers with better miscibility with DMC. Computational modeling can aid in predicting drug-polymer interactions.- Increase the solvent evaporation rate to kinetically trap the drug in its amorphous state.- Use a combination of polymers to improve miscibility and inhibit crystallization. |
| Particle aggregation in nanosuspensions | - Insufficient stabilizer concentration or inappropriate stabilizer.- High particle surface energy leading to agglomeration. | - Optimize the type and concentration of stabilizers (e.g., surfactants, polymers).- Evaluate the zeta potential of the nanosuspension; a value further from zero (e.g., > |30| mV) indicates better electrostatic stabilization.- Consider using a combination of electrostatic and steric stabilizers. |
| Phase separation or drug precipitation in lipid-based formulations upon storage | - Supersaturation of the drug in the lipid vehicle.- Changes in temperature affecting drug solubility in the lipid. | - Determine the saturation solubility of DMC in various lipid excipients to select a suitable vehicle.- Include precipitation inhibitors in the formulation.- Store the formulation at a controlled temperature. |
Characterization & Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High polydispersity index (PDI) in Dynamic Light Scattering (DLS) measurements | - Presence of multiple particle size populations or aggregates.- Sample concentration is too high, leading to multiple scattering effects. | - Filter the sample to remove large aggregates before measurement.- Optimize the formulation and preparation process to achieve a more uniform particle size distribution.- Perform measurements at different sample dilutions to identify and mitigate concentration-dependent effects[5]. |
| Inconsistent in vitro dissolution results | - "Parachute effect" in supersaturating formulations where the drug initially dissolves to a high concentration and then precipitates.- Inadequate wetting of the formulation. | - Use dissolution media containing surfactants or biorelevant media (e.g., FaSSIF, FeSSIF) that better mimic in vivo conditions.- Incorporate wetting agents into the formulation.- Monitor the dissolution profile over a longer period to observe any precipitation. |
| Poor in vitro-in vivo correlation (IVIVC) | - The in vitro dissolution test does not adequately mimic the complex environment of the gastrointestinal tract.- First-pass metabolism or efflux transporter effects are not accounted for in the in vitro model. | - Develop a more physiologically relevant dissolution test method.- Use in vitro cell culture models (e.g., Caco-2 cells) to assess permeability and efflux.- Conduct preclinical pharmacokinetic studies in animal models to better understand the in vivo behavior. |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of Celecoxib Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0→24h (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Raw Celecoxib Powder | 1.14 | - | 14.42 | 100 | [6] |
| Celecoxib-PVP K30-TPGS Solid Dispersion Nanoparticles | 5.24 | - | 82.20 | 570 | [6] |
| Celecoxib Nanosuspension | - | - | - | 245.8 | [7] |
| Celecoxib Nanocrystalline Solid Dispersion | ~3.3 (2.9-fold increase) | - | ~44.7 (3.1-fold increase) | 310 | [8][9] |
| Celebrex® Capsule | - | 6.00 ± 3.67 | - | - | [10] |
| Celecoxib Nanoformulation | - | 3.80 ± 2.28 | - | 145.2 (compared to Celebrex®) | [10] |
Table 2: In Vivo Pharmacokinetic Parameters of Celecoxib and this compound in Mice
| Compound | Dose (mg/kg, oral) | Cmax (µg/mL) | Tmax (h) |
| Celecoxib | 150 | 45.3 ± 6.3 | 2 |
| This compound | 150 | 110.7 ± 14.3 | 1 |
Experimental Protocols
Preparation of Solid Dispersions by Solvent Evaporation
This method is suitable for thermolabile drugs and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent.
Materials:
-
This compound (DMC)
-
Polyvinylpyrrolidone (PVP) K30 (or other suitable polymer like HPMC, Soluplus®)
-
Methanol (or other suitable volatile solvent)
Procedure:
-
Accurately weigh DMC and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a minimal amount of methanol in a beaker with magnetic stirring until a clear solution is obtained.
-
The solvent is then evaporated under vacuum at a controlled temperature (e.g., 40°C) using a rotary evaporator.
-
The resulting solid film is further dried in a vacuum oven overnight to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
Preparation of Nanosuspensions by High-Pressure Homogenization (HPH)
This is a top-down approach where larger drug crystals are broken down into nanoparticles through high shear and cavitation forces.
Materials:
-
This compound (DMC)
-
Stabilizer (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS, Poloxamer 188)
-
Purified water
Procedure:
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v TPGS in purified water).
-
Disperse the DMC powder in the stabilizer solution to form a coarse suspension.
-
Homogenize this coarse suspension using a high-speed shear homogenizer (e.g., at 10,000 rpm for 5 minutes) to create a pre-milled suspension[11].
-
Process the pre-milled suspension through a high-pressure homogenizer. A typical procedure involves a pre-milling step at a lower pressure (e.g., 200 bar for 5 cycles) followed by homogenization at a higher pressure (e.g., 800 bar for 15-20 cycles)[11][12]. The temperature should be controlled using a heat exchanger.
-
The resulting nanosuspension can be used as a liquid dosage form or can be further processed (e.g., freeze-dried) to produce a solid powder.
In Vitro Dissolution Testing
This experiment evaluates the rate and extent to which the drug dissolves from the formulated product.
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus)
Dissolution Medium: 900 mL of a suitable medium, such as phosphate buffer (pH 6.8) with 0.5% Sodium Dodecyl Sulfate (SDS) to maintain sink conditions.
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 100 rpm.
-
Add a precisely weighed amount of the DMC formulation (equivalent to a specific dose) to each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of DMC using a validated analytical method such as HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its therapeutic effects through mechanisms independent of COX-2 inhibition, notably by modulating the Akt and Wnt/β-catenin signaling pathways[1][13][14].
Akt Signaling Pathway Inhibition by DMC
DMC has been reported to inhibit the serine/threonine kinase Akt, a key regulator of cell survival, growth, and proliferation[1][15]. Inhibition of Akt can lead to downstream effects such as decreased phosphorylation of glycogen synthase kinase-3β (GSK-3β) and the mammalian target of rapamycin (mTOR)[1].
Caption: Simplified diagram of the Akt signaling pathway inhibition by this compound.
Wnt/β-catenin Signaling Pathway Suppression by DMC
DMC can suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers[13][14]. It has been shown to inhibit the expression of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in this pathway, leading to the downregulation of target genes like cyclin D1 and survivin[13][16].
Caption: Overview of Wnt/β-catenin signaling suppression by this compound.
Experimental Workflow for Bioavailability Enhancement
The following diagram illustrates a typical workflow for developing and evaluating a new formulation to improve the oral bioavailability of DMC.
Caption: Experimental workflow for improving the bioavailability of this compound.
References
- 1. Celecoxib and 2,5-dimethyl-celecoxib prevent cardiac remodeling inhibiting Akt-mediated signal transduction in an inherited dilated cardiomyopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 4. mdpi.com [mdpi.com]
- 5. research.colostate.edu [research.colostate.edu]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28676C [pubs.rsc.org]
- 12. CN105147607A - Celecoxib nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 13. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
2,5-Dimethylcelecoxib stability and storage conditions
This technical support center provides guidance on the stability and storage of 2,5-Dimethylcelecoxib, along with troubleshooting for common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For optimal stability, the solid form of this compound should be stored at -20°C for long-term use, where it can remain stable for up to four years. For shorter periods, storage at room temperature is also acceptable.
Q2: What is the recommended way to store solutions of this compound?
Stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. For long-term storage of up to 6 months, -80°C is recommended. For shorter-term storage of up to one month, -20°C is suitable.[1] Always ensure the solutions are in tightly sealed containers to prevent evaporation and moisture absorption.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. Note that for DMSO, using a new, anhydrous grade is recommended as the presence of water can impact solubility.[1] Sonication may also aid in dissolution in ethanol.
Q4: How is this compound shipped, and should I be concerned about its stability during transit?
This compound is typically shipped at room temperature.[1][2] This is generally acceptable for the short transit times involved and does not compromise the compound's integrity. Upon receipt, it is best practice to transfer it to the recommended storage conditions.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | ≥ 4 years[2] |
| Room Temperature | Short-term | |
| Solution | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Table 2: Solubility Data
| Solvent | Solubility |
| DMSO | ~100 mg/mL[1] |
| DMF | ~5 mg/mL[2] |
| Ethanol | ~3 mg/mL[2] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[2] |
Troubleshooting Guide
This guide addresses potential stability-related issues that may arise during your experiments.
Issue 1: Inconsistent or lower-than-expected activity of the compound in my assay.
This could be due to the degradation of this compound. Consider the following possibilities:
-
Improper Storage: Verify that both the solid compound and any prepared solutions have been stored at the correct temperatures and protected from moisture.
-
Multiple Freeze-Thaw Cycles: If you are using a stock solution that has been frozen and thawed multiple times, this may have led to degradation. It is always recommended to aliquot stock solutions.
-
Solution Age: Solutions stored for longer than the recommended periods may have degraded. Prepare fresh solutions for your experiments.
-
Experimental Conditions: The pH of your experimental buffer or medium could be contributing to degradation. While specific data for this compound is limited, its analog celecoxib shows some degradation under acidic and alkaline conditions.[3]
Issue 2: I observe unexpected peaks in my HPLC or LC-MS analysis.
The appearance of new peaks is a strong indicator of degradation. To identify the cause, you can perform a forced degradation study on a small sample of the compound. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Issue 3: The compound has changed color or appearance.
A change in the physical appearance of the solid, such as discoloration from white to yellowish, can indicate degradation.[3] This may be due to exposure to light or oxidation. It is recommended to use a fresh batch of the compound if such changes are observed.
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[4][5]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24-48 hours, protected from light.[6]
-
Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by a validated HPLC or LC-MS method to identify and quantify any degradation products. The goal is to achieve 5-20% degradation.[6]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for selecting appropriate storage conditions.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Optimizing 2,5-Dimethylcelecoxib (DMC) Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 2,5-Dimethylcelecoxib (DMC) dosage for in vivo studies.
Frequently Asked Questions (FAQs)
1. What is this compound (DMC) and why is it used in in vivo studies?
This compound (DMC) is a structural analog of celecoxib that lacks cyclooxygenase-2 (COX-2) inhibitory activity. This is significant because while it retains the anti-tumor properties of celecoxib, it is expected to have a better safety profile, particularly regarding cardiovascular side effects associated with COX-2 inhibition. Its anti-cancer effects are attributed to its ability to modulate various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.
2. What is a typical starting dose for DMC in mice?
Reported oral doses in mice range from 40 mg/kg to 150 mg/kg daily. An intravenous dose of 10 mg/kg has also been documented. The optimal dose will depend on the animal model, tumor type, and administration route. It is recommended to start with a dose in the lower end of this range and perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model.
3. How should I prepare DMC for in vivo administration?
DMC is poorly soluble in water. For oral gavage, it can be suspended in vehicles like vegetable oil. For intravenous or intraperitoneal injections, it may be dissolved in a solvent such as dimethyl sulfoxide (DMSO) and then further diluted, though care must be taken to avoid precipitation. It is crucial to prepare fresh formulations for each administration to ensure stability.
4. What are the expected pharmacokinetic properties of DMC in mice?
After oral administration of a 150 mg/kg dose in mice, the maximum plasma concentration (Cmax) of DMC was observed to be approximately 110.7 µg/mL, which was reached within 1 hour (Tmax).[1] This indicates rapid absorption from the gastrointestinal tract.
5. What are some potential biomarkers to assess the in vivo efficacy of DMC?
The efficacy of DMC can be assessed by monitoring the expression of proteins involved in the signaling pathways it targets. Downregulation of Wnt/β-catenin pathway targets such as cyclin D1 and survivin has been observed.[1][2] In some cancer models, an increase in apoptosis markers like cleaved caspase-3 and cleaved PARP-1, as well as cell cycle inhibitors like p21, can indicate a therapeutic response.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of DMC in the formulation during administration. | Poor solubility of DMC in the chosen vehicle. The concentration of the organic solvent (e.g., DMSO) may be too low in the final diluted solution. | Increase the proportion of the organic solvent in the final formulation, if tolerated by the animal. Prepare the formulation immediately before administration. Consider using a co-solvent system or a commercially available solubilizing agent. |
| No observable anti-tumor effect at the initial dose. | The dose may be too low for the specific animal model or tumor type. The dosing frequency may be insufficient to maintain therapeutic concentrations. Poor bioavailability due to formulation issues. | Perform a dose-escalation study to determine the optimal effective dose. Increase the dosing frequency based on the pharmacokinetic profile of DMC. Re-evaluate and optimize the formulation to enhance solubility and absorption. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy, ruffled fur). | The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal model and administration route. The vehicle itself may be causing toxicity at the administered volume or concentration. | Reduce the dose in subsequent experiments. Conduct a formal MTD study to establish a safe dose range. Include a vehicle-only control group to assess the toxicity of the formulation components. |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent administration of the drug (e.g., inaccurate gavage). Variability in the tumor implantation or growth rate. | Ensure proper training and technique for drug administration. Refine the tumor implantation procedure to ensure more uniform tumor growth. Increase the number of animals per group to improve statistical power. |
| Difficulty in assessing target engagement in vivo. | The chosen biomarker may not be modulated by DMC in the specific tumor model. The timing of tissue collection may not be optimal to observe changes in the biomarker. | Validate that the target pathway (e.g., Wnt/β-catenin, Akt) is active in your tumor model. Conduct a time-course experiment to determine the optimal time point for assessing biomarker modulation after DMC administration. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Mice
| Animal Model | Disease | Administration Route | Dosage | Outcome | Reference |
| Mutyh-/- mice | Intestinal Carcinoma | Oral | 100 mg/kg/day | Reduced number and size of carcinomas | [1][2] |
| BALB/c nude mice | Nasopharyngeal Carcinoma | Oral | 40 mg/kg/day | Reduced average tumor volume and weight | |
| C57BL/6J mice | Hepatocellular Carcinoma | Intravenous | 10 mg/kg | Inhibited tumor growth | [4] |
| Dilated Cardiomyopathy mouse model | Cardiac Remodeling | Not Specified | 100 mg/kg/day | Improved left ventricular systolic functions | [5] |
| Mutyh-/- mice | Intestinal Carcinoma | Oral | 150 mg/kg (single dose) | Cmax of 110.7 µg/mL at 1 hour | [1] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 | Effect | Reference |
| HCT-116 | Colon Cancer | ~50 µM (at 24h) | Suppressed cell proliferation, induced apoptosis | [1] |
| LN229, A172, U251, U87MG | Glioblastoma | Dose-dependent inhibition | Inhibited growth and proliferation | [3] |
| HeLa, SiHa | Cervical Cancer | 15 µM (in combination) | Synergistically decreased cell proliferation | [6] |
Experimental Protocols
1. Preparation of DMC for Oral Gavage in Mice
-
Objective: To prepare a stable suspension of DMC for oral administration.
-
Materials:
-
This compound (DMC) powder
-
Vegetable oil (e.g., corn oil, sesame oil)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and pipettes
-
-
Protocol:
-
Calculate the required amount of DMC and vehicle based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice. Assume a gavage volume of 100 µL per 10 g of body weight.
-
Weigh the DMC powder accurately.
-
If necessary, grind the DMC powder to a fine consistency using a mortar and pestle to improve suspension.
-
In a suitable container, add a small amount of the vegetable oil to the DMC powder to create a paste.
-
Gradually add the remaining vegetable oil while continuously stirring or vortexing to ensure a uniform suspension. A homogenizer can be used for a more uniform suspension.
-
Visually inspect the suspension for any large aggregates.
-
Prepare the suspension fresh before each administration and keep it under constant agitation to prevent settling.
-
2. Assessment of Wnt/β-catenin Pathway Inhibition in Tumor Tissue
-
Objective: To determine the effect of DMC on the Wnt/β-catenin signaling pathway in tumor xenografts.
-
Materials:
-
Tumor tissue from control and DMC-treated mice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Excise tumors from euthanized mice and snap-freeze in liquid nitrogen or immediately process.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein quantification assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Cyclin D1, Survivin, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Cyclin D1 and Survivin.
-
Visualizations
References
- 1. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviated NK and T-cell exhaustion in hepatocellular carcinoma via the gastrointestinal microbiota-AMPK-mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib and 2,5-dimethyl-celecoxib prevent cardiac remodeling inhibiting Akt-mediated signal transduction in an inherited dilated cardiomyopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2,5-Dimethylcelecoxib in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments focused on overcoming resistance to 2,5-Dimethylcelecoxib (DMC) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DMC)?
A1: this compound (DMC) is a structural analog of celecoxib that lacks cyclooxygenase-2 (COX-2) inhibitory activity.[1][2] Its anti-cancer effects are independent of COX-2 inhibition and are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2]
Q2: Which signaling pathways are known to be affected by DMC?
A2: DMC has been shown to impact several key signaling pathways in cancer cells, including:
-
Wnt/β-catenin pathway: DMC can suppress this pathway, which is often hyperactivated in cancers like glioblastoma and colon cancer.[3][4]
-
PI3K/Akt/mTOR pathway: Crosstalk between the Wnt/β-catenin and PI3K/Akt pathways is implicated in cancer progression and drug resistance.[1][5][6] DMC's impact on the Wnt pathway may indirectly influence Akt signaling.
-
ROS/JNK axis: DMC can induce apoptosis and autophagy in cancer cells through the activation of the ROS/JNK signaling pathway.
Q3: What are the common mechanisms of acquired resistance to DMC in cancer cells?
A3: While specific resistance mechanisms to DMC are still under investigation, resistance to anti-cancer drugs, in general, can arise from:
-
Alterations in the drug's molecular target.
-
Activation of alternative survival pathways to bypass the drug's effect.
-
Increased drug efflux, reducing the intracellular concentration of the drug.
-
Epigenetic modifications that alter gene expression profiles.
Q4: Is combination therapy a viable strategy to overcome DMC resistance?
A4: Yes, combination therapy is a promising approach. Studies have shown that DMC can act synergistically with other chemotherapeutic agents and targeted therapies to enhance anti-cancer effects and potentially overcome resistance. For instance, combinations of DMC with cisplatin, paclitaxel, or cannabidiol have demonstrated synergistic cytotoxicity in various cancer cell lines.[2][7][8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for DMC in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cellular heterogeneity | Ensure you are using a well-characterized and homogenous cell population. Consider single-cell cloning to establish a uniform parental cell line before initiating resistance studies. |
| Inconsistent cell seeding density | Optimize and strictly adhere to a consistent cell seeding density for all experiments. Cell density can significantly impact drug response. |
| Variability in drug preparation | Prepare fresh drug dilutions from a concentrated stock for each experiment. Ensure complete dissolution of DMC in the appropriate solvent (e.g., DMSO) and consistent final solvent concentration across all wells. |
| Assay interference | The chosen viability assay (e.g., MTT, XTT) might be affected by the chemical properties of DMC or the combination drugs. Validate your assay by comparing results with an alternative method (e.g., crystal violet staining, direct cell counting). |
| Mycoplasma contamination | Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular metabolism and drug sensitivity. |
Issue 2: Failure to establish a stable DMC-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Inappropriate starting concentration of DMC | Determine the initial IC20-IC30 of DMC for your parental cell line through a dose-response curve. Starting with a concentration that is too high will lead to excessive cell death, while a concentration that is too low may not provide sufficient selective pressure. |
| Insufficient duration of drug exposure | The development of stable resistance is a gradual process that can take several months. Be patient and consistently apply increasing concentrations of DMC. |
| Loss of resistance phenotype | Drug resistance can sometimes be transient. To maintain the resistant phenotype, continuously culture the cells in the presence of a maintenance concentration of DMC (e.g., the IC50 of the parental line). Periodically re-evaluate the IC50 of the resistant line to confirm stability. |
| Cell line-specific intolerance | Some cell lines may not be able to develop high levels of resistance to a particular drug. If you observe persistent cell death even with very slow dose escalation, consider using a different cell line. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U-138 MG | Glioblastoma | ~20-50 | [9] |
| HeLa | Cervical Cancer | ~15 | [2][8] |
| SiHa | Cervical Cancer | ~15 | [2][8] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Cancer Cell Line | Combination | Effect | Quantitative Measure | Citation | | :--- | :--- | :--- | :--- | | HeLa | 15 µM DMC + 5 µM Cisplatin | Synergistic | >75% proliferation decrease |[2][8] | | HeLa | 15 µM DMC + 20 µM Paclitaxel | Synergistic | >75% proliferation decrease |[2][8] | | SiHa | 15 µM DMC + 5 µM Cisplatin | Synergistic | >75% proliferation decrease |[2][8] | | SiHa | 15 µM DMC + 20 µM Paclitaxel | Synergistic | >75% proliferation decrease |[2][8] | | U-138 MG | 10 µM DMC + 10 µM Cannabidiol | Synergistic | Pronounced synergistic cytotoxicity |[7] |
Key Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of DMC.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (DMC)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Cryovials
Procedure:
-
Determine the initial IC50 of DMC: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of DMC for the parental cell line.
-
Initial exposure: Start by continuously exposing the parental cells to a low concentration of DMC, typically around the IC20-IC30 value.
-
Gradual dose escalation: Once the cells have adapted and are growing at a normal rate in the presence of the initial DMC concentration, gradually increase the concentration of DMC in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.
-
Monitor cell viability and morphology: Regularly monitor the cells for any changes in morphology, growth rate, and viability. Expect some cell death after each dose escalation.
-
Subculture and expansion: When the cells reach approximately 80% confluency, subculture them as you would with the parental line, but always in the presence of the corresponding DMC concentration.
-
Cryopreservation: At each stage of successful adaptation to a higher DMC concentration, it is advisable to cryopreserve a stock of the cells.
-
Confirmation of resistance: After several months of continuous dose escalation, confirm the development of resistance by performing a cell viability assay and comparing the IC50 value of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant line.
-
Maintenance of the resistant phenotype: To maintain the drug-resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of DMC (e.g., the final concentration they were adapted to).
Protocol 2: Western Blot Analysis of Wnt/β-catenin Signaling Pathway Proteins
This protocol outlines the steps for analyzing the expression of key proteins in the Wnt/β-catenin pathway.
Materials:
-
Cell lysates from control and DMC-treated cells
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-GSK3β, anti-c-Myc, anti-Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Visualizations
Caption: Signaling pathways affected by this compound and their role in drug resistance.
Caption: Experimental workflow for developing and characterizing DMC-resistant cancer cell lines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms | PLOS One [journals.plos.org]
- 3. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between PI3K/Akt and Wnt/β-catenin pathways promote colorectal cancer progression regardless of mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination of cannabidiol and celecoxib or this compound exerts oxidative stress-mediated cytotoxicity and mitigates glioblastoma invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic celecoxib and dimethyl-celecoxib combinations block cervix cancer growth through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | Synergistic combination of cannabidiol and celecoxib or this compound exerts oxidative stress-mediated cytotoxicity and mitigates glioblastoma invasiveness [frontierspartnerships.org]
Technical Support Center: 2,5-Dimethylcelecoxib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylcelecoxib (DMC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMC) and how does it differ from celecoxib?
A1: this compound (DMC) is a structural analog of celecoxib.[1] Unlike celecoxib, which is a selective cyclooxygenase-2 (COX-2) inhibitor, DMC lacks significant COX-2 inhibitory activity (IC50 > 100 µM).[2][3] Despite this, DMC often exhibits more potent anti-cancer properties than celecoxib, suggesting its mechanisms of action are independent of COX-2 inhibition.[4][5]
Q2: What is the primary mechanism of action of DMC?
A2: The antitumor effects of DMC are multifaceted and not fully elucidated. However, several key mechanisms have been identified:
-
Wnt/β-catenin Pathway Inhibition: DMC has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[6][7] It can inhibit T-cell factor-dependent transcription and reduce the expression of downstream target genes like cyclin D1 and survivin.[6][7]
-
Induction of Apoptosis and Autophagy: DMC can induce programmed cell death (apoptosis) and autophagy in cancer cells.[5][8] This is often associated with the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[8][9]
-
Cell Cycle Arrest: DMC can impair cell cycle progression, often causing arrest at the G1/S transition.[4][5] This is linked to the downregulation of cyclins A and B and the upregulation of cell cycle inhibitors like p27Kip1.[4][10]
-
Modulation of the Tumor Microenvironment: Recent studies suggest that DMC can alleviate NK and T-cell exhaustion in hepatocellular carcinoma, potentially by modulating the gastrointestinal microbiota and activating the AMPK-mTOR signaling pathway.[11]
Q3: What are the essential positive and negative controls for in vitro experiments with DMC?
A3: Appropriate controls are crucial for interpreting the results of experiments with DMC.
| Control Type | Rationale | Example |
| Vehicle Control | To control for the effects of the solvent used to dissolve DMC. | Dimethyl sulfoxide (DMSO) at the same final concentration used for DMC treatment (e.g., 0.1% v/v).[12][13] |
| Positive Control (Mechanism-specific) | To ensure the experimental system can respond to a known inducer of the pathway being studied. | For apoptosis assays, a known apoptosis-inducing agent like Doxorubicin can be used.[12][13] |
| Negative Control (Compound) | To differentiate the COX-2 independent effects of DMC. | Celecoxib, the parent compound with known COX-2 inhibitory activity, is an excellent control.[6][7] |
| Untreated Control | To establish a baseline for the measured parameters. | Cells cultured under the same conditions without any treatment. |
Q4: I am not observing the expected cytotoxic effects of DMC on my cancer cell line. What could be the issue?
A4: Several factors could contribute to a lack of cytotoxic effects:
-
Cell Line Specificity: The sensitivity to DMC can vary between different cancer cell lines.
-
Dose and Duration of Treatment: The effective concentration and treatment time can differ. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. For example, IC50 values for nasopharyngeal carcinoma cell lines CNE-2 and CNE-2R at 48 hours were approximately 43.71 µM and 49.24 µM, respectively.[8]
-
Compound Stability: Ensure the DMC is properly stored and handled to maintain its activity.
-
Experimental Readout: The chosen assay may not be sensitive enough to detect the effects of DMC. Consider using multiple assays to assess cell viability, apoptosis, and cell cycle progression.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Issue: High background or inconsistent results in your MTT assay.
Possible Causes & Solutions:
| Cause | Solution |
| Contamination | Regularly check cell cultures for microbial contamination. |
| Incomplete Solubilization of Formazan Crystals | Ensure complete mixing of the solubilization solution and allow sufficient incubation time. |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Interference from DMC | Run a control with DMC in cell-free media to check for any direct reaction with the MTT reagent. |
Apoptosis Assays (e.g., Annexin V Staining)
Issue: High percentage of necrotic cells in both control and treated samples.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Cell Handling | Gently handle cells during harvesting and staining to minimize mechanical damage. |
| High Concentration of DMC | High concentrations of DMC may induce necrosis rather than apoptosis. Perform a dose-response experiment to identify concentrations that primarily induce apoptosis. |
| Late Time Point of Analysis | Apoptotic cells will eventually undergo secondary necrosis. Analyze cells at earlier time points post-treatment. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of DMC (and controls, including vehicle) for the desired duration (e.g., 24, 48, 72 hours).[8]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with DMC and controls for the desired time.
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways affected by this compound (DMC).
Experimental Workflow for In Vitro DMC Studies
References
- 1. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2: implications for glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound alleviated NK and T-cell exhaustion in hepatocellular carcinoma via the gastrointestinal microbiota-AMPK-mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers Publishing Partnerships | Synergistic combination of cannabidiol and celecoxib or this compound exerts oxidative stress-mediated cytotoxicity and mitigates glioblastoma invasiveness [frontierspartnerships.org]
- 13. Synergistic combination of cannabidiol and celecoxib or this compound exerts oxidative stress-mediated cytotoxicity and mitigates glioblastoma invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Determining the IC50 of 2,5-Dimethylcelecoxib in Nasopharyngeal Carcinoma Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the half-maximal inhibitory concentration (IC50) of 2,5-Dimethylcelecoxib (DMC) in nasopharyngeal carcinoma (NPC) cells.
Frequently Asked Questions (FAQs)
Q1: What is the reported IC50 value of this compound in NPC cells?
A1: The IC50 value for this compound (DMC) has been determined in CNE-2 and CNE-2R nasopharyngeal carcinoma cell lines. After 48 hours of treatment, the IC50 value was approximately 43.71 μM in CNE-2 cells and 49.24 μM in CNE-2R cells[1]. The anti-proliferative effects of DMC were observed to be dose- and time-dependent[1].
Q2: What is the mechanism of action of this compound in NPC cells?
A2: this compound, a derivative of celecoxib that does not inhibit COX-2, induces apoptosis and autophagy in nasopharyngeal carcinoma cells.[1][2] This is mediated through the activation of the ROS/JNK signaling pathway[1][2][3]. Treatment with DMC leads to an increase in reactive oxygen species (ROS), which in turn activates c-Jun N-terminal kinase (JNK) signaling[1][2].
Q3: How should I prepare the this compound solution for my experiment?
A3: this compound is soluble in DMSO[4]. For cell culture experiments, a stock solution is typically prepared in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (e.g., 0.1%) to avoid solvent-induced cytotoxicity[1]. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: Which cell viability assay is recommended for determining the IC50 of DMC in NPC cells?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and appropriate method for this purpose.[1] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Data Presentation
The following table summarizes the reported IC50 values for this compound in nasopharyngeal carcinoma cell lines.
| Cell Line | Treatment Duration | IC50 (μM) | Reference |
| CNE-2 | 48 hours | 43.71 | [1] |
| CNE-2R | 48 hours | 49.24 | [1] |
Note: While the study by Tan et al. (2021) mentions that experiments were conducted for 24, 48, and 72 hours, only the 48-hour IC50 values were explicitly stated.
Experimental Protocols
Preparation of this compound (DMC) Stock Solution
This protocol provides a general guideline for preparing a DMC stock solution.
-
Reagent: this compound powder.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve 39.54 mg of DMC (Molecular Weight: 395.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
MTT Assay for IC50 Determination
This protocol is adapted from the methodology used to determine the IC50 of DMC in NPC cells.[1]
-
Cell Seeding:
-
Seed an appropriate density of NPC cells (e.g., CNE-2, CNE-2R) into a 48-well culture plate.
-
Incubate the plate overnight at 37°C to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of DMC from the stock solution in fresh cell culture medium. The final concentrations should typically range up to 100 μM[1].
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest DMC concentration group[1].
-
Remove the old medium from the cells and add the medium containing the different concentrations of DMC.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the optical density (OD) at 490 nm using a microplate reader[1].
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the DMC concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Signaling pathway of this compound in nasopharyngeal carcinoma cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Absorbance Readings | - Insufficient cell number.- Cells are not proliferating properly.- Incubation time with MTT was too short. | - Optimize the initial cell seeding density.- Ensure proper cell culture conditions (media, temperature, CO2).- Increase the incubation time with the MTT reagent. |
| High Background in Blank Wells | - Contamination of the culture medium with bacteria or yeast.- Phenol red in the medium can interfere with readings. | - Use fresh, sterile medium.- Consider using a phenol red-free medium for the assay. |
| Inconsistent Results Between Replicates | - Inaccurate pipetting.- Uneven cell seeding.- Incomplete dissolution of formazan crystals. | - Ensure accurate and consistent pipetting technique.- Mix the cell suspension thoroughly before seeding.- Increase shaking time after adding DMSO to ensure all formazan is dissolved. |
| Unexpected Dose-Response Curve (e.g., no inhibition at high concentrations) | - DMC may have precipitated out of the solution at higher concentrations.- The concentration range tested may be too low. | - Visually inspect the wells for any precipitate before adding to cells.- Prepare fresh drug dilutions for each experiment.- Expand the range of DMC concentrations tested. |
| Vehicle Control (DMSO) Shows Cytotoxicity | - The final concentration of DMSO is too high. | - Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%). |
References
- 1. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells | Aging [aging-us.com]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Synergistic Effect of 2,5-Dimethylcelecoxib with Chemotherapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating experiments aimed at enhancing the synergistic effect of 2,5-Dimethylcelecoxib (DMC) with various chemotherapeutic agents.
FAQs: Frequently Asked Questions
Q1: What is the primary mechanism by which this compound (DMC) exerts its anti-cancer effects?
A1: this compound (DMC), an analog of celecoxib, exerts its anti-cancer effects primarily through mechanisms independent of cyclooxygenase-2 (COX-2) inhibition.[1] The central mechanism is the suppression of the Wnt/β-catenin signaling pathway.[1][2] DMC has been shown to inhibit T-cell factor-dependent transcription and downregulate the expression of Wnt/β-catenin target genes like cyclin D1 and survivin.[1][2] Additionally, DMC can induce apoptosis and autophagy through the activation of the ROS/JNK signaling pathway.
Q2: With which chemotherapeutic agents has DMC shown synergistic effects?
A2: Studies have demonstrated synergistic effects of DMC with several chemotherapeutic agents, including:
-
Paclitaxel and Cisplatin: In cervical cancer cell lines (HeLa and SiHa), combinations of DMC with paclitaxel or cisplatin have shown synergistic inhibition of cell proliferation.[3]
-
Temozolomide: A synergistic effect has been observed between DMC and temozolomide in glioma cells, which was associated with the induction of ER stress.
-
Imatinib: In colorectal cancer cells (HT-29), a half-dose combination of imatinib and DMC induced apoptosis as potently as a full dose of imatinib.
It is important to note that the synergistic effects of DMC can be cancer-type dependent, as one study reported no beneficial effects when combined with etoposide.
Q3: What are the known signaling pathways modulated by DMC in cancer cells?
A3: DMC has been shown to modulate at least two key signaling pathways in cancer cells:
-
Wnt/β-catenin Pathway: DMC suppresses this pathway, which is crucial for cancer cell proliferation and survival.[1][2]
-
ROS/JNK Signaling Pathway: DMC can activate this pathway, leading to the induction of apoptosis and autophagy.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during in vitro experiments investigating the synergistic effects of DMC and chemotherapy.
Issue 1: Inconsistent or No Observed Synergy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentrations or Ratios | 1. Perform dose-response curves for each single agent to determine their respective IC50 values in your cell line. 2. Design a matrix of drug concentrations for the combination experiment, including concentrations above and below the individual IC50 values. 3. Test different fixed-ratio and non-fixed-ratio combinations to identify the optimal synergistic ratio. |
| Inappropriate Assay Endpoint or Timing | 1. Ensure the chosen assay (e.g., MTT, Annexin V) is appropriate for measuring the expected cellular outcome (e.g., proliferation, apoptosis). 2. Perform time-course experiments to determine the optimal incubation time for observing the synergistic effect. Synergy may be time-dependent. |
| Cell Line-Specific Resistance | 1. Verify the expression of the target pathways (Wnt/β-catenin, ROS/JNK) in your cell line. 2. Consider that the synergistic effect of DMC can be cell-type specific. If possible, test the combination in multiple cell lines of the same cancer type. |
| Issues with Drug Stability or Solubility | 1. Prepare fresh drug solutions for each experiment. 2. Visually inspect drug solutions for any precipitation, especially when preparing combination dilutions.[4][5] If precipitation occurs, consider using a different solvent or adjusting the pH, if compatible with the experiment. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. 3. Avoid seeding cells in the outer wells of the 96-well plate, which are prone to evaporation (the "edge effect"). |
| Interference from Drug Compounds | 1. Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by altering cellular metabolism. 2. Run a control with the drug compounds in cell-free media to check for direct MTT reduction. 3. Consider using an alternative viability assay, such as CellTiter-Glo® (which measures ATP levels) or a dye-exclusion assay (e.g., Trypan Blue). |
| Incomplete Solubilization of Formazan Crystals | 1. Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking the plate on an orbital shaker. 2. Visually inspect the wells under a microscope to confirm complete dissolution. |
| Contamination (Mycoplasma, Bacteria, Fungi) | 1. Regularly test cell cultures for mycoplasma contamination. 2. Maintain aseptic techniques throughout the experimental workflow. |
Issue 3: Difficulty in Interpreting Apoptosis Assay Results (e.g., Annexin V/PI Staining)
| Potential Cause | Troubleshooting Steps |
| High Percentage of Necrotic Cells in Control | 1. Handle cells gently during harvesting and staining to avoid mechanical damage. 2. Optimize the trypsinization step (if applicable) to minimize cell membrane damage. 3. Ensure the use of healthy, log-phase cells for the experiment. |
| Overlapping Apoptotic and Necrotic Populations | 1. Properly set up compensation controls for flow cytometry to correct for spectral overlap between fluorochromes. 2. Include single-stain controls (Annexin V only and PI only) to accurately set the gates for each population. |
| Drug-Induced Autophagy vs. Apoptosis | 1. DMC can induce both apoptosis and autophagy. If apoptosis levels are lower than expected, consider that autophagy may be the predominant cell death mechanism. 2. Perform assays to detect autophagy, such as Western blotting for LC3-II or immunofluorescence for autophagosome formation. |
Data Presentation
Table 1: IC50 Values of this compound (DMC) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HT-29 | Colorectal Cancer | 23.45 | 24 |
| CNE-2 | Nasopharyngeal Carcinoma | 43.71 | 48 |
| CNE-2R | Nasopharyngeal Carcinoma | 49.24 | 48 |
| HeLa | Cervical Cancer | ~15 (sub-IC50 used in combination) | 24 |
| RPMI8226 | Multiple Myeloma | <20 | Not Specified |
| 8226/Dox40 | Multiple Myeloma | <20 | Not Specified |
| U-138 MG | Glioblastoma | Not specified, but showed dose-dependent cytotoxicity | 24 |
Table 2: Combination Index (CI) Values for DMC with Chemotherapeutic Agents
| Cell Line | Chemotherapy Agent | DMC Concentration (µM) | Chemo Concentration (µM) | Combination Index (CI) | Interpretation |
| HeLa | Cisplatin | 15 | 5 | < 1 | Synergism |
| HeLa | Paclitaxel | 15 | 20 | < 1 | Synergism |
| SiHa | Cisplatin | 15 | 5 | < 1 | Synergism |
| SiHa | Paclitaxel | 15 | 20 | < 1 | Synergism |
Note: A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of DMC, the chemotherapeutic agent, and their combinations. Include vehicle-treated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Seed and treat cells as described for the MTT assay in 6-well plates or T-25 flasks.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
3. Synergy Analysis: Calculation of Combination Index (CI)
The Combination Index (CI) is a widely used method to quantify drug interactions. The CI is calculated using the Chou-Talalay method, often with the aid of software like CompuSyn.
The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
A detailed workflow for synergy analysis is provided in the diagrams section below.
Mandatory Visualization
Caption: Signaling pathways modulated by DMC and chemotherapy.
Caption: Experimental workflow for drug synergy analysis.
Caption: Troubleshooting flowchart for in vitro synergy experiments.
References
Validation & Comparative
The Rise of Non-COX-2 Inhibiting Celecoxib Analogs: A Comparative Analysis of 2,5-Dimethylcelecoxib's Efficacy
For researchers, scientists, and drug development professionals, the quest for potent anti-cancer agents with minimal side effects is a continuous endeavor. Celecoxib, a well-known selective COX-2 inhibitor, has demonstrated anti-tumor properties. However, these effects are often independent of its COX-2 inhibitory function, leading to the development of analogs like 2,5-Dimethylcelecoxib (DMC) that lack COX-2 inhibition but retain or even enhance anti-cancer activity.[1][2][3][4][5] This guide provides a comprehensive comparison of the efficacy of this compound and other non-COX-2 inhibiting analogs, supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Efficacy: A Head-to-Head Comparison
The anti-proliferative and pro-apoptotic effects of this compound and its analogs have been evaluated across various cancer cell lines. The following tables summarize key quantitative data from multiple studies, offering a clear comparison of their potency.
Table 1: In Vitro Anti-Proliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (DMC) | CNE-2 | Nasopharyngeal Carcinoma | 43.71 (48h) | [6] |
| CNE-2R | Nasopharyngeal Carcinoma | 49.24 (48h) | [6] | |
| HCT-116 | Colon Cancer | ~50 (24h) | [7] | |
| DLD-1 | Colon Cancer | Not specified | [7] | |
| U937, Jurkat, Hel, Raji, K562 | Leukemia | More efficient than celecoxib | [8] | |
| LN229, A172, U251, U87MG | Glioblastoma | Dose-dependent inhibition | [9] | |
| Celecoxib | HCT-116 | Colon Cancer | ~100 (24h) | [7] |
| OSU-03012 | MDA-MB-453 | Breast Cancer | Lower than celecoxib | [10][11] |
| OSU-03013 | MDA-MB-453 | Breast Cancer | Lower than celecoxib | [10] |
| Compound 4f | MCF-7 | Breast Cancer | 1.2-2 fold more potent than celecoxib | [12] |
| Compound 3c | MCF-7 | Breast Cancer | 1.4-9.2 fold more potent than celecoxib | [13] |
| Compound 5c | MCF-7 | Breast Cancer | 1.4-9.2 fold more potent than celecoxib | [13] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Cancer Type | Dosage | Outcome | Reference |
| This compound (DMC) | Mutyh -/- mice | Intestinal Carcinoma | 100 mg/kg (orally) | Markedly reduced number and size of carcinomas | [2][7] |
| Xenograft model | Nasopharyngeal Carcinoma | Not specified | Dramatically decreased tumor formation | [6] | |
| Celecoxib | Mutyh -/- mice | Intestinal Carcinoma | 150 mg/kg (orally) | Markedly reduced number and size of carcinomas | [2][7] |
| OSU-03012 | Ishikawa Xenograft | Endometrial Carcinoma | 200 mg/kg (orally) | Remarkable inhibition of tumor growth | [14] |
Unraveling the Mechanisms: Key Signaling Pathways
The anti-cancer effects of this compound and its analogs are mediated through the modulation of several critical signaling pathways, independent of COX-2 inhibition.
Wnt/β-catenin Signaling Pathway
Both celecoxib and this compound have been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[7][15][16][17] They achieve this by promoting the degradation of T-cell factor 7-like 2 (TCF7L2), which in turn downregulates the expression of Wnt target genes like cyclin D1 and survivin, leading to decreased cell proliferation.[2][7][15]
PI3K/Akt Signaling Pathway
Several celecoxib analogs, including OSU-03012, exert their anti-tumor effects by inhibiting the PI3K/Akt signaling pathway.[10][14][18][19] This pathway is crucial for cell survival and proliferation. OSU-03012 has been identified as a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key upstream activator of Akt.[2][14] Inhibition of PDK1 leads to decreased phosphorylation and activation of Akt, subsequently affecting downstream targets and inducing apoptosis.[10][14] this compound has also been shown to suppress the CIP2A/PP2A/Akt signaling axis in glioblastoma.[9]
Induction of Apoptosis and Autophagy
A common mechanism of action for this compound and other analogs is the induction of apoptosis (programmed cell death).[1][6][8][12][13][20][21] This is often achieved through the disruption of mitochondrial membrane potential and the activation of caspases.[1] Furthermore, this compound has been shown to induce autophagy in nasopharyngeal carcinoma cells via the activation of the ROS/JNK signaling axis.[6]
Experimental Protocols: A Methodological Overview
The following section details the methodologies for key experiments cited in the comparison of these compounds.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, celecoxib) for specified time periods (e.g., 24, 48, 72 hours). Control wells receive the vehicle (e.g., DMSO).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.[6]
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compounds for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Quantification: The percentage of apoptotic cells is quantified using appropriate software.[9]
Western Blot Analysis
-
Protein Extraction: Following treatment with the compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, TCF7L2, β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
In Vivo Tumor Xenograft Study
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then randomly assigned to treatment and control groups. The compounds are administered orally or via injection at specified doses and frequencies.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Study Endpoint: The study is terminated when tumors in the control group reach a certain size, or after a predetermined treatment period.
-
Analysis: Tumor growth inhibition is calculated, and tumors may be excised for further analysis (e.g., histology, western blotting).[6][7][14]
Conclusion
The development of non-COX-2 inhibiting celecoxib analogs, particularly this compound, represents a promising strategy in cancer therapy.[3][4][5] These compounds demonstrate potent anti-proliferative and pro-apoptotic effects across a range of cancer types, often exceeding the efficacy of the parent compound, celecoxib.[8] Their mechanisms of action, centered on the disruption of key oncogenic signaling pathways like Wnt/β-catenin and PI3K/Akt, provide a strong rationale for their continued investigation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance these promising anti-cancer agents.
References
- 1. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs | Semantic Scholar [semanticscholar.org]
- 5. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. COXIBs and this compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Silencing COX-2 blocks PDK1/TRAF4-induced AKT activation to inhibit fibrogenesis during skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting apoptosis pathways by Celecoxib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2,5-Dimethylcelecoxib's Anti-Cancer Effects Across Diverse Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
2,5-Dimethylcelecoxib (DMC), a close structural analog of the COX-2 inhibitor celecoxib, has emerged as a promising anti-cancer agent. Unlike its predecessor, DMC's anti-neoplastic properties are independent of COX-2 inhibition, suggesting a potentially safer therapeutic profile by avoiding the cardiovascular side effects associated with COX-2 blockade. This guide provides a comprehensive comparison of DMC's efficacy across various cancer models, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
In Vitro Efficacy: A Broad Spectrum of Activity
DMC has demonstrated potent growth-inhibitory effects across a range of cancer cell lines, including colon, nasopharyngeal, and glioblastoma. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its effectiveness.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Colon Cancer | HT-29 | 23.45 | [1] |
| Nasopharyngeal Carcinoma | CNE-2 | ~43.71 | [2] |
| Nasopharyngeal Carcinoma | CNE-2R (Radioresistant) | ~49.24 | [2] |
| Glioblastoma | LN229, A172, U251, U87MG | Dose-dependent inhibition | [1] |
Notably, studies on colon cancer cell lines HCT-116 and DLD-1 have shown that DMC suppresses cell proliferation with a potency comparable to celecoxib.[3]
In Vivo Tumor Growth Inhibition: Translating In Vitro Success
The anti-tumor activity of DMC has been validated in several preclinical xenograft models, demonstrating its potential for clinical translation.
| Cancer Model | Animal Model | Treatment Protocol | Key Findings | Citation |
| Nasopharyngeal Carcinoma | BALB/c nude mice with CNE-2 xenografts | 40 mg/kg DMC orally, daily | Significant reduction in average tumor volume and weight. | [2] |
| Glioblastoma | Nude mice with LN229 xenografts | Not specified | Suppression of tumor growth. | [1] |
| Intestinal Carcinoma | Mutyh-/- mice | 100 mg/kg orally | Markedly reduced the number and size of carcinomas without toxicity. | [3] |
In a prostate cancer xenograft model using PC3 cells, the parent compound celecoxib led to a 52% reduction in tumor volume, suggesting a potential avenue for DMC's application in this cancer type, although direct in vivo data for DMC in prostate cancer is still emerging.[4]
Mechanisms of Action: Beyond COX-2 Inhibition
DMC exerts its anti-cancer effects through the modulation of multiple signaling pathways critical for cancer cell survival and proliferation.
Wnt/β-catenin Signaling Pathway
In colon cancer, a primary mechanism of action for DMC is the suppression of the Wnt/β-catenin signaling pathway.[3][5] This is a crucial pathway that is often dysregulated in cancer, leading to uncontrolled cell growth.
CIP2A/PP2A/Akt Signaling Axis
In glioblastoma, DMC has been shown to suppress the CIP2A/PP2A/Akt signaling axis.[1] This pathway is vital for cell survival and proliferation, and its inhibition by DMC leads to cell cycle arrest and apoptosis.
Experimental Protocols
To facilitate the cross-validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.[3]
-
Treatment: Treat cells with various concentrations of DMC (e.g., up to 100 µM) or vehicle control (0.1% DMSO).[2]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[2]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: After treatment with DMC, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[2]
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., TCF7L2, β-catenin, CIP2A, p-Akt, Akt) overnight at 4°C.[2][3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Animal xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 2.0 x 106 CNE-2 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[2]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 4-6 mm).[2]
-
Treatment: Administer DMC (e.g., 40 mg/kg orally, daily) or vehicle control to the mice.[2]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 4 days). Tumor volume can be calculated using the formula: (Length x Width2)/2.[2]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[2]
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Collection: Harvest cells after treatment and wash with cold PBS.[6][7]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[6]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6][7]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[6][7]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.[6]
Conclusion
The collective evidence strongly supports the potential of this compound as a broad-spectrum anti-cancer agent with a favorable safety profile due to its COX-2-independent mechanism of action. Its demonstrated efficacy in various in vitro and in vivo models, coupled with a growing understanding of its molecular targets, provides a solid foundation for its further development as a novel cancer therapeutic. The provided experimental protocols are intended to aid researchers in the cross-validation and expansion of these findings, ultimately accelerating the translation of this promising compound into clinical practice.
References
- 1. 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits prostate cancer growth: evidence of a cyclooxygenase-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,5-Dimethylcelecoxib and MK-886 on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two investigational anti-cancer compounds, 2,5-Dimethylcelecoxib (DMC) and MK-886, focusing on their distinct effects on the tumor microenvironment (TME). This objective comparison is supported by available experimental data to aid in the evaluation of their therapeutic potential.
I. Introduction
The tumor microenvironment, a complex ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix, plays a pivotal role in tumor progression, metastasis, and response to therapy. Modulating the TME is a key strategy in cancer drug development. This compound (DMC), a non-cyclooxygenase-2 (COX-2) inhibitory analog of celecoxib, and MK-886, a 5-lipoxygenase-activating protein (FLAP) inhibitor, have both demonstrated anti-tumor properties. However, their mechanisms of action and their impact on the TME differ significantly. This guide explores these differences to provide a clear comparison for research and development purposes.
II. Comparative Data on the Tumor Microenvironment
The following tables summarize the known effects of DMC and MK-886 on key components of the tumor microenvironment. It is important to note that while both compounds have been studied extensively, direct head-to-head quantitative comparisons are limited in the current literature.
Table 1: Effects on Tumor-Infiltrating Immune Cells
| Parameter | This compound (DMC) | MK-886 |
| NK and T-Cell Function | Alleviates exhaustion, enhances cytotoxic and stem-like potential[1]. | In a comparative study, was found to be less effective than DMC in improving the immune microenvironment of hepatocellular carcinoma (HCC)[1]. |
| Immune Checkpoint Expression | Inhibits PD-1 expression on NK and T cells[1]. Promotes ubiquitination and degradation of PD-L1 on HCC cells. | Limited data available on direct effects on immune checkpoint expression. |
| Cytokine Production | Upregulates interferon-gamma (IFN-γ) expression in NK and T cells[1]. | Limited data available on specific cytokine modulation in the TME. |
| Immune Cell Infiltration | Increases the level of tumor-infiltrating CD8+ T cells in HBV-related HCC models. | In an HCC model, MK-886 was associated with an increase in partially and severely exhausted NK cell clusters compared to control[1]. |
Table 2: Effects on Angiogenesis
| Parameter | This compound (DMC) | MK-886 |
| Microvessel Density | Reduces microvessel density in glioma xenografts by 35-45%[2]. | Data on the effect on microvessel density in tumors is not readily available. |
| Endothelial Cell Function | Cytotoxic to tumor-associated brain endothelial cells and potently suppresses their proliferation and migration[2]. | Limited data available on direct effects on tumor-associated endothelial cells. |
| Angiogenic Factor Secretion | Inhibits the secretion of endothelin-1 (ET-1) but has no apparent effect on vascular endothelial growth factor (VEGF) or interleukin-8 (IL-8) secretion from tumor-associated endothelial cells[2]. | Limited data available on the modulation of angiogenic factor secretion. |
Table 3: Effects on Tumor Cells
| Parameter | This compound (DMC) | MK-886 |
| Proliferation and Apoptosis | Inhibits proliferation and induces apoptosis in various cancer cell lines, including leukemia, glioblastoma, and colon cancer[3][4]. | Inhibits cell growth in a dose- and time-dependent manner and induces apoptosis in gastric cancer cells[5]. |
| Cell Cycle | Induces cell cycle arrest[3]. | Limited data available on specific cell cycle effects. |
| Apoptosis-Related Proteins | Downregulates Mcl-1, c-Myc, and cyclin D1; upregulates p27[3]. | Upregulates p27kip1 and Bax, leading to cytochrome c release and caspase-3 activation in gastric cancer cells[5]. |
III. Signaling Pathways
The antitumor effects of DMC and MK-886 are mediated by distinct signaling pathways.
This compound (DMC) Signaling Pathways
DMC's mechanism is independent of COX-2 inhibition and involves multiple pathways that suppress tumor growth and modulate the TME.
MK-886 Signaling Pathway
MK-886 primarily targets the leukotriene synthesis pathway, which has downstream effects on cancer cell survival and apoptosis.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of DMC and MK-886.
Protocol 1: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
This protocol outlines the general steps for preparing a single-cell suspension from tumor tissue and analyzing immune cell populations.[6][7]
-
Tumor Dissociation:
-
Excise fresh tumor tissue and place it in a petri dish with ice-cold RPMI-1640 medium.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a dissociation buffer containing collagenase and DNase.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic reaction with RPMI-1640 containing 10% FBS.
-
Filter the cell suspension through a 70-µm cell strainer to remove debris.
-
Centrifuge the cells, lyse red blood cells with ACK lysis buffer, and wash with PBS.
-
-
Antibody Staining:
-
Resuspend the single-cell suspension in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies specific for immune cell surface markers (e.g., CD3, CD4, CD8, NK1.1, CD45, PD-1).
-
For intracellular staining (e.g., IFN-γ), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.
-
Wash the cells with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different immune cell populations and the expression levels of markers of interest.
-
Protocol 2: Assessment of Microvessel Density by Immunohistochemistry
This protocol describes the staining of tumor sections to visualize and quantify blood vessels.[8][9]
-
Tissue Preparation:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution (e.g., goat serum).
-
Incubate the sections with a primary antibody against an endothelial cell marker (e.g., anti-CD31) overnight at 4°C.
-
Wash with TBS-T buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash with TBS-T buffer.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Capture images of the stained sections using a microscope.
-
Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields or by using image analysis software to measure the total area of stained vessels.
-
Protocol 3: Measurement of Cytokine Levels by ELISA
This protocol details the quantification of cytokines such as IFN-γ in cell culture supernatants or plasma.[10]
-
Plate Preparation:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard.
-
Add the standards and samples (e.g., cell culture supernatants, plasma) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection:
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
-
Signal Development and Measurement:
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
V. Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a comparative study of DMC and MK-886 on the tumor microenvironment.
References
- 1. This compound alleviated NK and T-cell exhaustion in hepatocellular carcinoma via the gastrointestinal microbiota-AMPK-mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic activities of 2,5-dimethyl-celecoxib on the tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib and this compound inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five-lipoxygenase-activating protein inhibitor MK-886 induces apoptosis in gastric cancer through upregulation of p27kip1 and bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
A Head-to-Head Battle: Unraveling the Apoptotic Mechanisms of 2,5-Dimethylcelecoxib and Celecoxib
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the induction of apoptosis remains a cornerstone of effective treatment strategies. Celecoxib, a well-known selective COX-2 inhibitor, has long been recognized for its pro-apoptotic properties, extending beyond its anti-inflammatory functions. A close structural analog, 2,5-Dimethylcelecoxib (DMC), which lacks COX-2 inhibitory activity, has emerged as a potent anti-cancer agent in its own right, often exhibiting enhanced apoptotic effects. This guide provides a side-by-side analysis of the apoptosis-inducing capabilities of Celecoxib and DMC, supported by experimental data and detailed methodologies to inform further research and drug development.
Quantitative Analysis of Apoptotic Induction
The following tables summarize key quantitative data from various studies, highlighting the comparative efficacy of this compound and Celecoxib in inducing apoptosis and inhibiting cell proliferation. It is important to note that experimental conditions such as cell lines, drug concentrations, and treatment durations can vary between studies, influencing the absolute values.
Table 1: Comparative IC50 Values for Cell Viability
| Compound | Cell Line | IC50 Value (µM) | Duration of Treatment (h) |
| This compound | CNE-2 (Nasopharyngeal Carcinoma) | ~43.71[1] | 48 |
| This compound | CNE-2R (Nasopharyngeal Carcinoma) | ~49.24[1] | 48 |
| Celecoxib | HeLa (Cervical Cancer) | 55 ± 9 | Not Specified |
| This compound | HeLa (Cervical Cancer) | 48 ± 2 | Not Specified |
Table 2: Induction of Apoptosis and Caspase Activity
| Compound | Cell Line | Parameter Measured | Observation |
| Celecoxib & DMC | HCT-116 (Colon Cancer) | Caspase-3 Activity | Both induce caspase-3 activity[2] |
| This compound | NPC (Nasopharyngeal Carcinoma) | Apoptotic Cell Percentage | Dose-dependent increase in apoptotic cells[1] |
| This compound | NPC (Nasopharyngeal Carcinoma) | Cleaved Caspase-3 & PARP | Increased levels with treatment[1] |
| Celecoxib | PC-3ML (Prostate Cancer) | Caspase-3 & -9 Activation | Augments chemotherapeutic drug-induced activation[3] |
| Celecoxib Derivatives | Oral Cancer Cell Lines | Caspase-9 & -3 Activation | Mediated by cleavage and activation of both caspases[4] |
Table 3: Regulation of Apoptosis-Related Proteins
| Compound | Cell Line | Protein | Effect |
| This compound | NPC (Nasopharyngeal Carcinoma) | Bcl-2/Bax Ratio | Significantly decreased[1] |
| This compound | NPC (Nasopharyngeal Carcinoma) | Survivin | Expression significantly decreased[1] |
| Celecoxib | Rhabdomyosarcoma | Bcl-2 | Reduced expression[5] |
| Celecoxib | Glioma Cells | Bcl-2 | Decreased concentration[6] |
| Celecoxib & DMC | Gastric Cancer | Bax-Bcl-2 Complex | Prevents formation[5] |
Signaling Pathways in Apoptosis Induction
Both this compound and Celecoxib trigger apoptosis through multiple signaling cascades, often in a COX-2 independent manner. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Caption: Signaling pathway of Celecoxib-induced apoptosis.
Caption: Signaling pathway of DMC-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the analysis of Celecoxib and DMC-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound or Celecoxib and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Preparation: After drug treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI[7][8][9][10][11].
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[12][13][14][15].
Conclusion
Both this compound and Celecoxib are potent inducers of apoptosis in a variety of cancer cell lines, with their mechanisms of action largely independent of COX-2 inhibition. DMC, in particular, demonstrates significant anti-cancer activity without the potential side effects associated with COX-2 inhibition, making it an attractive candidate for further therapeutic development.[16][17]
The primary mechanism for both compounds involves the intrinsic mitochondrial pathway, leading to caspase activation. However, they also modulate other critical signaling pathways, such as the Wnt/β-catenin and Akt pathways. Notably, DMC-induced apoptosis is also linked to the generation of reactive oxygen species and activation of the JNK signaling pathway.
The provided data and protocols offer a foundation for researchers to further explore the nuanced differences between these two compounds and to design experiments that can elucidate their full therapeutic potential. Understanding these distinct and overlapping mechanisms is crucial for the strategic development of novel and effective anti-cancer therapies.
References
- 1. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor celecoxib augments chemotherapeutic drug-induced apoptosis by enhancing activation of caspase-3 and -9 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis assay and western blot analysis [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Response: A Comparative Guide to Differential Gene Expression Induced by 2,5-Dimethylcelecoxib
A deep dive into the transcriptomic impact of 2,5-Dimethylcelecoxib (DMC) reveals a distinct molecular signature that sets it apart from its parent compound, Celecoxib. While both agents exhibit potent anti-cancer properties, their effects on global gene expression diverge, primarily due to DMC's lack of COX-2 inhibitory activity. This guide provides a comparative analysis of their influence on gene expression, detailing the key pathways involved and the experimental approaches used for their characterization.
This compound, a close analog of the widely used nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, was developed to separate the anti-cancer effects of Celecoxib from its COX-2 inhibition, which is linked to cardiovascular side effects. Studies confirm that DMC retains or even enhances anti-tumor activity through mechanisms independent of the COX-2 pathway.[1][2] This distinction is critical for drug development professionals seeking targeted cancer therapies with improved safety profiles.
Analysis of differential gene expression through techniques like RNA sequencing (RNA-seq) provides a comprehensive view of the cellular response to these compounds. Such studies reveal that both DMC and Celecoxib impact key cancer-related signaling pathways, but often through different regulatory nodes, offering a nuanced picture of their respective mechanisms of action.
Comparative Gene Expression Analysis
Global gene expression studies, such as bulk RNA-seq analysis, have been instrumental in delineating the molecular activities of DMC and Celecoxib. A key study performed RNA-seq on human intrahepatic biliary epithelial cells (HIBEpiC) treated with TGF-β to induce a pro-fibrotic, pro-cancerous state, followed by treatment with either Celecoxib or DMC.[3] The results highlight that both compounds can reverse many of the gene expression changes induced by TGF-β, but with distinct fingerprints.
| Gene | Pathway | Effect of DMC | Effect of Celecoxib | Rationale for Comparison |
| TCF7L2 | Wnt/β-catenin | Downregulated[1][4] | Downregulated[1][5] | A key transcription factor in the Wnt pathway, its degradation is a central anti-cancer mechanism for both compounds. |
| CCND1 (Cyclin D1) | Wnt/β-catenin, Cell Cycle | Downregulated[1][2] | Downregulated[1] | A direct target of Wnt signaling and a critical regulator of cell cycle progression. |
| BIRC5 (Survivin) | Apoptosis, Wnt/β-catenin | Downregulated[1] | Downregulated[1] | An anti-apoptotic protein and Wnt target gene, its suppression promotes cancer cell death. |
| MYC (c-Myc) | Cell Proliferation, Wnt | Downregulated[2][4] | Downregulated | A proto-oncogene downstream of multiple cancer pathways, including Wnt and Akt signaling. |
| PTGS2 (COX-2) | Prostaglandin Synthesis | No significant change[1] | Downregulated/Inhibited | The defining difference; DMC does not target COX-2, unlike Celecoxib. |
| Akt (p-Akt) | PI3K/Akt/mTOR | Downregulated (activity)[4] | Downregulated (activity)[4] | Both compounds inhibit the activity of this central pro-survival kinase, but DMC's effects are COX-2 independent. |
| CIP2A | PP2A/Akt | Downregulated[6] | Not reported | DMC has been shown to suppress this oncoprotein that inhibits PP2A, a tumor suppressor that dephosphorylates Akt. |
| PD-L1 (CD274) | Immune Checkpoint | Downregulated[6] | Not a primary mechanism | DMC promotes the degradation of PD-L1, suggesting a role in enhancing anti-tumor immunity.[6] |
Key Signaling Pathways Modulated by DMC
The anti-neoplastic effects of this compound are mediated through the modulation of several interconnected signaling pathways. Unlike Celecoxib, these effects are initiated independently of COX-2 inhibition.
DMC exerts its anticancer effects by inhibiting pro-proliferative pathways like Akt and Wnt/β-catenin, while activating tumor-suppressive pathways like AMPK.[4][6] This multi-targeted, COX-2-independent approach leads to decreased cell proliferation and increased apoptosis.[1][6]
Experimental Protocols
A typical differential gene expression study to compare the effects of DMC and a control/alternative compound involves several key stages, from cell culture to bioinformatic analysis.
Standard Protocol for Differential Gene Expression Analysis
-
Cell Culture and Treatment:
-
Select an appropriate cancer cell line (e.g., HCT-116 colon cancer cells, U87MG glioblastoma cells).
-
Culture cells in standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).
-
Seed cells to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the vehicle control (e.g., DMSO), a predetermined concentration of this compound (e.g., 50 µM), or the comparator compound (e.g., Celecoxib, 100 µM) for a specified duration (e.g., 24-48 hours).
-
-
RNA Extraction and Quality Control:
-
Harvest cells and lyse using a reagent like Trizol.
-
Extract total RNA using a standard phenol-chloroform method or a column-based kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity. Check for purity using a spectrophotometer (A260/A280 ratio ~2.0) and integrity using a bioanalyzer (RIN score > 8.0).
-
-
Library Preparation and Sequencing (for RNA-Seq):
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to create the final cDNA library.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Check the quality of raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the counts and perform statistical analysis to identify differentially expressed genes (DEGs) between treatment groups (e.g., DMC vs. control). Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are typically considered significant.
-
Pathway and Functional Enrichment Analysis: Use the list of DEGs to perform Gene Ontology (GO) and pathway (e.g., KEGG, Reactome) analysis to identify the biological processes and signaling pathways that are significantly enriched.
-
References
- 1. Celecoxib inhibits the expression of survivin via the suppression of promoter activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
A Comparative Analysis of 2,5-Dimethylcelecoxib and Celecoxib on Immune Cell Function
An objective guide for researchers and drug development professionals on the differential immunomodulatory effects of celecoxib and its non-COX-2 inhibitory analogue, 2,5-Dimethylcelecoxib.
This guide provides a comprehensive comparison of the impacts of this compound (DMC) and its parent compound, celecoxib, on various immune cell populations. While celecoxib is a well-established selective COX-2 inhibitor with known anti-inflammatory properties, DMC, which lacks COX-2 inhibitory activity, has emerged as a potent modulator of immune responses through alternative mechanisms. This comparison aims to elucidate their distinct and overlapping effects, supported by experimental data, to inform future research and therapeutic development.
Executive Summary
Celecoxib exerts its immunomodulatory effects primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. This leads to reduced inflammation and altered immune cell function. In contrast, this compound, a close analogue of celecoxib, does not inhibit COX-2 but demonstrates significant, and often more potent, effects on immune cells.[1][2][3][4] Evidence suggests that DMC's actions are mediated through COX-2 independent pathways, including the induction of apoptosis and modulation of key signaling pathways such as Wnt/β-catenin and NF-κB.[3][5][6] This guide will delve into the specific impacts of both compounds on T cells, macrophages, dendritic cells, and natural killer (NK) cells.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, comparing the effects of DMC and celecoxib on different immune cell parameters.
Table 1: Apoptotic Effects on T-cells and Leukemia Cell Lines
| Cell Line | Compound | Concentration | Apoptosis Rate (%) | Fold Change vs. Control | Reference |
| Jurkat (T-cell leukemia) | Celecoxib | 50 µM | Increased significantly | - | [7] |
| Hut-78 (T-cell lymphoma) | Celecoxib | 50 µM | Increased significantly | - | [7] |
| U937, Jurkat, Hel, Raji, K562 | DMC | - | More efficient than celecoxib | - | [1][2] |
| U-138 MG (Glioblastoma) | Celecoxib | 10 µM | Increased | - | [8] |
| U-138 MG (Glioblastoma) | DMC | 10 µM | Increased | - | [8] |
| U-138 MG (Glioblastoma) | CBD + Celecoxib | 10 µM | Highest pro-apoptotic effect | - | [8] |
Table 2: Effects on Macrophage Polarization and Cytokine Production
| Cell Type | Treatment | Effect | Key Findings | Reference |
| Murine Macrophages (in vivo) | Celecoxib | Skews polarization from M1 to M2 | Decreased M1 markers (IL-1β, IL-12), Increased M2 markers (Arg1, MRC1) | [9] |
| Murine Macrophages (in vivo, lung cancer model) | Celecoxib | Increases M1, Decreases M2 | M2/M1 ratio reduced to 1.7 from 4.4 in control | [10] |
| RAW 264.7 (macrophage cell line) | Celecoxib (20 µM) + DHA (50 µM) | Synergistic anti-inflammatory effect | Significantly inhibited LPS-induced NO, TNF-α, IL-6, PGE2 | [11] |
| Alveolar Macrophages (from smokers) | Celecoxib (oral) | Inhibits PGE2 synthesis | 69 ± 19% reduction in A23187-induced PGE2 | [12] |
| Murine Macrophages (in vivo, cardiac injury) | DMC | Transiently increases macrophage number | Reduced pro-inflammatory cytokines | [13] |
Table 3: Impact on Dendritic Cell (DC) Function
| Cell Type | Treatment | Effect | Key Findings | Reference |
| Monocyte-derived DCs | Celecoxib (10 µM) | Induces tolerogenic phenotype | Upregulated CD11c, HLA-DR, CD86; Increased mRNA of CTLA-4, PD-L1, LAG3 | [14][15][16] |
| Murine & Human DCs | Celecoxib | Diminished cytokine production | Reduced TLR-induced IL-10, IL-12, TNF-α, IL-6 | [17] |
Table 4: Effects on NK and T-cell Function in Tumors
| Cell Type | Treatment | Effect | Key Findings | Reference |
| Tumor-infiltrating NK and T-cells (in vivo, HCC) | DMC | Alleviated cell exhaustion | Enhanced antitumor function | [18] |
| Tumor-infiltrating Lymphocytes (in vivo, cervical cancer) | Celecoxib (400 mg b.i.d.) | Restores TCR-ζ chain expression | Median TCR-ζ+ cells increased from 10% to 22.5% | [19] |
Signaling Pathways and Experimental Workflows
The differential effects of celecoxib and DMC can be attributed to their distinct mechanisms of action. Celecoxib's effects are largely dependent on COX-2 inhibition, while DMC utilizes COX-2 independent pathways.
Caption: Comparative signaling pathways of Celecoxib and DMC.
The experimental workflow for assessing the impact of these compounds on immune cell apoptosis typically involves cell culture, treatment, and subsequent analysis using flow cytometry.
Caption: General workflow for an immune cell apoptosis assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Cell Viability and Apoptosis Assay (Flow Cytometry)
This protocol is adapted from studies investigating drug-induced apoptosis in lymphocyte cell lines.[7][8]
-
Cell Culture: Human T-cell lymphoma (Jurkat, Hut-78) or other immune cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS) at 37°C in a humidified incubator with 5% CO2.
-
Treatment: Cells are seeded at a specific density (e.g., 1x10^5 cells/mL) and treated with varying concentrations of celecoxib, DMC, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 24 to 48 hours.
-
Staining: After incubation, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added according to the manufacturer's instructions (e.g., BD Pharmingen).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Macrophage Polarization Analysis (qRT-PCR and Flow Cytometry)
This protocol is based on studies examining the effects of celecoxib on macrophage phenotype.[9][10]
-
In Vivo Model: An appropriate animal model (e.g., thioglycollate-induced peritonitis or a tumor model) is used to elicit macrophage infiltration. Animals are treated with celecoxib, DMC, or a vehicle.
-
Cell Isolation: Macrophages are isolated from the site of inflammation (e.g., peritoneal lavage or tumor tissue digestion).
-
Flow Cytometry for Surface Markers: Isolated cells are stained with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
RNA is extracted from the isolated macrophages using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using SYBR Green or TaqMan probes for M1-related genes (e.g., Il1b, Il12, Nos2) and M2-related genes (e.g., Arg1, Mrc1, Il10). Gene expression is normalized to a housekeeping gene (e.g., Gapdh).
-
Dendritic Cell Maturation and Function Assay
This methodology is derived from studies on the immunomodulatory effects of celecoxib on dendritic cells.[14][15][17]
-
DC Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are purified (e.g., by plastic adherence or magnetic-activated cell sorting for CD14+ cells) and cultured for 5-7 days in RPMI-1640 with GM-CSF and IL-4 to generate immature DCs.
-
Treatment and Maturation: Immature DCs are treated with celecoxib or DMC for a specified period (e.g., 2 hours) before the addition of a maturation stimulus like lipopolysaccharide (LPS).
-
Phenotypic Analysis: After 24-48 hours, DCs are harvested and stained with antibodies against DC maturation markers (e.g., CD11c, HLA-DR, CD80, CD86) and analyzed by flow cytometry.
-
Cytokine Measurement: Supernatants from the DC cultures are collected, and the concentrations of cytokines such as IL-10, IL-12, and TNF-α are measured by enzyme-linked immunosorbent assay (ELISA).
-
Immune Checkpoint Expression: RNA is extracted from treated DCs, and qRT-PCR is performed to measure the gene expression of immune checkpoint molecules like CTLA4, PDL1, and LAG3.
Conclusion
The comparison between this compound and celecoxib reveals two compounds with distinct immunomodulatory profiles. Celecoxib's actions are intrinsically linked to its COX-2 inhibition, making it a potent anti-inflammatory agent. DMC, however, presents a compelling case for a therapeutic agent that can induce potent anti-tumor immune responses, such as apoptosis in malignant immune cells and alleviation of T-cell exhaustion, through COX-2 independent mechanisms.[1][2][18] Researchers should consider the specific immune pathway they wish to target when choosing between these molecules. For applications requiring broad anti-inflammatory effects through prostaglandin inhibition, celecoxib remains a relevant choice. For therapies aiming to directly induce apoptosis in cancer cells or modulate immune cell function without affecting the COX-2 pathway, DMC offers a promising alternative.[20][21] Further head-to-head studies on a wider range of primary immune cells are warranted to fully elucidate their therapeutic potential.
References
- 1. 2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. Dipyrone & this compound suppress Th2-related chemokine production in monocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-2 inhibition is neither necessary nor sufficient for celecoxib to suppress tumor cell proliferation and focus formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib enhances sensitivity to chemotherapy drugs of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combination of cannabidiol and celecoxib or this compound exerts oxidative stress-mediated cytotoxicity and mitigates glioblastoma invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib Exerts a Therapeutic Effect Against Demyelination by Improving the Immune and Inflammatory Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferon-γ and celecoxib inhibit lung-tumor growth through modulating M2/M1 macrophage ratio in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 2,5-Dimethyl-celecoxib induces early termination of inflammatory responses by transient macrophage accumulation and inhibits the progression of cardiac remodeling in a mouse model of cryoinjury-induced myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of immunomodulatory celecoxsib on the gene expression of inhibitory receptors in dendritic cells generated from monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of immunomodulatory celecoxsib on the gene expression of inhibitory receptors in dendritic cells generated from monocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NSAIDs affect dendritic cell cytokine production | PLOS One [journals.plos.org]
- 18. This compound alleviated NK and T-cell exhaustion in hepatocellular carcinoma via the gastrointestinal microbiota-AMPK-mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,5-Dimethylcelecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,5-Dimethylcelecoxib, a potent compound intended for laboratory research. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as Acute Toxicity, Oral, Category 3 , with the GHS hazard statement H301: Toxic if swallowed .[1] All handling of this compound must be performed in a designated area, such as a chemical fume hood, to prevent inhalation of dust. The following Personal Protective Equipment (PPE) is mandatory.
Minimum PPE Requirements
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double gloving provides additional protection. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from dust and splashes. |
| Lab Coat | Disposable, solid front, with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a fume hood or if there is a risk of aerosolization. |
Standard Operating Procedure for Handling this compound
A systematic approach to handling potent compounds is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
PPE Donning and Doffing Procedures
Proper donning and doffing of PPE are critical to prevent contamination. Follow this sequence meticulously.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
Spill Response Protocol
| Step | Action |
| 1. Evacuate | Alert others in the immediate area and evacuate. |
| 2. Isolate | Restrict access to the spill area. |
| 3. Ventilate | Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation to the room if safe to do so. |
| 4. PPE | Don the appropriate PPE, including respiratory protection, before re-entering the area. |
| 5. Containment | For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material. |
| 6. Cleanup | Carefully collect the contained material using a scoop and place it in a sealed, labeled hazardous waste container. |
| 7. Decontaminate | Clean the spill area with an appropriate solvent, followed by soap and water. |
| 8. Dispose | Dispose of all cleanup materials as hazardous waste. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container | Dispose of contaminated gloves, lab coats, and other solid materials in a designated hazardous waste container. |
| Liquid Waste | Labeled, sealed container | Collect all solutions containing this compound in a dedicated, sealed container for hazardous liquid waste. |
| Sharps | Puncture-resistant sharps container | Dispose of any contaminated needles or other sharps in a designated sharps container. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department.[2][3][4][5] Do not dispose of this chemical down the drain.[6] Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] The rinsed container can then be disposed of in accordance with institutional policies.[4]
References
- 1. agnopharma.com [agnopharma.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
